Sucrose Stearate
Descripción
Structure
2D Structure
Propiedades
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;octadecanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2.C12H22O11/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h2-17H2,1H3,(H,19,20);4-11,13-20H,1-3H2/t;4-,5-,6-,7-,8+,9-,10+,11-,12+/m.1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONAIRGOTKJCYEY-XXDXYRHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H58O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
626.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37318-31-3, 25168-73-4 | |
| Record name | Sucrose, stearate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37318-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sucrose stearate [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025168734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
A Deep Dive into Sucrose Stearate: Physicochemical Properties and Applications in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Sucrose (B13894) stearate (B1226849), a non-ionic surfactant derived from the esterification of sucrose and stearic acid, is emerging as a highly versatile and valuable excipient in the pharmaceutical industry. Its biocompatibility, biodegradability, and wide range of tunable physicochemical properties make it an attractive candidate for a variety of drug delivery systems. This technical guide provides an in-depth analysis of the core physicochemical characteristics of sucrose stearate, supported by quantitative data, detailed experimental protocols, and visual representations of key processes and mechanisms.
Core Physicochemical Properties
The efficacy of this compound in drug delivery formulations is intrinsically linked to its fundamental physicochemical properties. These characteristics govern its behavior as an emulsifier, stabilizer, solubilizer, and release modulator.
Hydrophilic-Lipophilic Balance (HLB)
The Hydrophilic-Lipophilic Balance (HLB) is a critical parameter that dictates the surfactant's affinity for water or oil, thereby determining the type of emulsion it will stabilize. Sucrose stearates are available in a wide spectrum of HLB values, which can be controlled by the degree of esterification of the sucrose molecule.[1][2] Low HLB sucrose stearates are more lipophilic and are suitable for forming water-in-oil (W/O) emulsions, while high HLB variants are more hydrophilic and favor the formation of oil-in-water (O/W) emulsions.[2]
| This compound Grade | Monoester Content (%) | HLB Value | Primary Application in Formulations |
| S-170 | 1 | 1 | Anti-foaming Agent, W/O Emulsifier |
| S-270 | 10 | 2 | W/O Emulsifier |
| S-370 | 20 | 3 | W/O Emulsifier |
| S-570 | 30 | 5 | W/O Emulsifier |
| S-770 | 40 | 7 | Wetting and Spreading Agent |
| S-970 | 50 | 9 | Wetting Agent, O/W Emulsifier |
| S-1170 | 55 | 11 | O/W Emulsifier |
| S-1570 | 70 | 15 | O/W Emulsifier, Detergent |
| S-1670 | 75 | 16 | O/W Emulsifier, Solubilizer |
| P-1570 (Palmitate) | 70 | 15 | O/W Emulsifier |
| P-1670 (Palmitate) | 80 | 16 | O/W Emulsifier, Solubilizer |
| L-1695 (Laurate) | 80 | 16 | O/W Emulsifier, Solubilizer |
Table 1: HLB Values and Applications of Various Sucrose Ester Grades. Data compiled from multiple sources.[3]
Critical Micelle Concentration (CMC)
The Critical Micelle Concentration (CMC) is the concentration at which surfactant monomers in a solution begin to self-assemble into micelles. This is a pivotal property for drug delivery, as micelles can encapsulate poorly water-soluble drugs, thereby enhancing their solubility and bioavailability. The CMC of sucrose esters is influenced by the length of the fatty acid chain; a longer chain generally results in a lower CMC.
| Sucrose Ester | Fatty Acid Chain Length | CMC (M/L) |
| Sucrose Octanoate | C8 | 2.34 x 10⁻³ |
| Sucrose Decanoate | C10 | 2.72 x 10⁻⁴ |
| Sucrose Laurate | C12 | 1.9 x 10⁻⁴ |
| Sucrose Myristate | C14 | 1.91 x 10⁻⁵ |
| Sucrose Palmitate | C16 | 5.5 x 10⁻⁶ |
| This compound | C18 | ~1.0 x 10⁻⁵ |
Table 2: Critical Micelle Concentration of Various Sucrose Esters. Data indicates a general trend and can vary with experimental conditions.[4]
Applications in Drug Delivery Systems
The versatile physicochemical properties of this compound lend themselves to a variety of drug delivery applications, from enhancing oral bioavailability to enabling controlled release.
Nanoemulsions and Solid Lipid Nanoparticles (SLNs)
Sucrose stearates are effective stabilizers for nano-sized drug delivery systems like nanoemulsions and solid lipid nanoparticles (SLNs). These systems can protect drugs from degradation, improve their solubility, and facilitate their transport across biological membranes.
| Drug Delivery System | Drug | This compound Grade | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Nanoemulsion | Progesterone | Not Specified | ~150 - 200 | -30 to -40 | Not Reported |
| Nanoemulsion | Ropinirole | Not Specified | 114 - 165 | -31.0 to -37.9 | Not Reported |
| SLN | Clotrimazole | D-1216 | ~120 | ~-26 | ~87 |
| NLC (Nanostructured Lipid Carrier) | Clotrimazole | D-1216 | ~160 | ~-26 | ~88 |
| SLN | Deferoxamine | Not Specified | 2.88 - 174 | Not Reported | ~60 |
Table 3: Physicochemical Characteristics of this compound-Based Nanoparticulate Drug Delivery Systems. Data compiled from multiple sources.
Controlled-Release Matrix Tablets
In solid dosage forms, sucrose stearates can function as matrix-forming agents to control the release of drugs. The release kinetics can be modulated by altering the HLB value and the concentration of the this compound in the tablet formulation. Generally, a higher HLB value leads to a faster drug release rate. For instance, a matrix tablet formulated with this compound D1805 (HLB 5) was able to deliver over 90% of the entrapped etodolac (B1671708) over a 12-hour period, following a non-Fickian diffusion mechanism.
| Drug | This compound Grade (HLB) | Key Finding |
| Etodolac | D1805 (5) and D1811 (11) | Higher HLB resulted in a faster release rate. The formulation with HLB 5 provided sustained release over 12 hours. |
| Metoprolol Tartrate | Various (HLB 0-16) | A sustained release effect was observed for tablets containing this compound with HLB values of 3-16. |
Table 4: Drug Release from this compound Matrix Tablets. Data compiled from multiple sources.
Mechanism of Action in Drug Delivery
This compound enhances drug delivery through several key mechanisms, primarily stemming from its amphiphilic nature.
Experimental Protocols
Detailed methodologies are crucial for the successful formulation and characterization of this compound-based drug delivery systems.
Preparation of Solid Lipid Nanoparticles (SLNs)
This protocol outlines a common method for preparing SLNs using hot homogenization and ultrasonication.
Preparation of Controlled-Release Matrix Tablets
The hot fusion (melt granulation) method is often employed for preparing this compound-based matrix tablets.
Determination of Critical Micelle Concentration (CMC)
The surface tension method is a widely used technique to determine the CMC of surfactants.
Measurement of Encapsulation Efficiency (EE)
The encapsulation efficiency is a critical parameter for nanodrug delivery systems and is typically determined by separating the free drug from the encapsulated drug.
Formula:
Encapsulation Efficiency (%) = [(Total Drug - Free Drug) / Total Drug] x 100
Common Separation Techniques:
-
Centrifugation: High-speed centrifugation pellets the nanoparticles, allowing for the quantification of the unencapsulated drug in the supernatant.
-
Dialysis: A dialysis bag with a specific molecular weight cut-off is used to separate the free drug from the nanoparticle dispersion.
-
Gel Filtration Chromatography: This method separates nanoparticles from the free drug based on size.
The amount of drug in the respective fractions is then quantified using a suitable analytical technique, such as HPLC or UV-Vis spectrophotometry.
Conclusion
This compound stands out as a multifunctional excipient with significant potential in the field of drug delivery. Its favorable safety profile, combined with its wide range of tunable physicochemical properties, allows for the rational design of various drug delivery systems. From enhancing the solubility of poorly water-soluble drugs to enabling their controlled release, this compound offers formulators a valuable tool to address numerous drug delivery challenges. The data and protocols presented in this guide provide a solid foundation for researchers and scientists to explore and harness the full potential of this compound in the development of innovative and effective pharmaceutical products.
References
- 1. This compound-Enriched Lipid Matrix Tablets of Etodolac: Modulation of Drug Release, Diffusional Modeling and Structure Elucidation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. TYPE OF SUGAR ESTERS [mfc.co.jp]
- 4. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
Sucrose stearate synthesis and purification for pharmaceutical use
An In-depth Technical Guide to the Synthesis and Purification of Sucrose (B13894) Stearate (B1226849) for Pharmaceutical Use
For Researchers, Scientists, and Drug Development Professionals
Sucrose stearate, a non-ionic surfactant, is a valuable excipient in the pharmaceutical industry, prized for its emulsifying, stabilizing, and solubilizing properties.[1][2][3] Its biocompatibility and biodegradability make it an attractive option for various dosage forms, including oral, topical, and parenteral formulations.[1][3] This technical guide provides a comprehensive overview of the synthesis and purification of this compound for pharmaceutical applications, focusing on prevalent chemical and enzymatic methods.
Synthesis of this compound
The synthesis of this compound primarily involves the esterification of sucrose with stearic acid or its derivatives. The main challenge lies in bringing the hydrophilic sucrose and the lipophilic stearic acid into a reactive state. The primary methods to achieve this are transesterification, direct esterification, and enzymatic synthesis.
Transesterification
Transesterification is a widely used industrial method for producing sucrose esters. It typically involves the reaction of sucrose with a fatty acid methyl ester (FAME), such as methyl stearate, in the presence of a basic catalyst. This process can be carried out in the presence of a solvent or in a solvent-free system.
A general workflow for the primary synthesis routes of this compound is outlined below:
1.1.1. Solvent-Based Transesterification
In this method, a solvent is used to co-solubilize the reactants. Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are common solvents, although DMSO is often preferred due to its lower toxicity.
Experimental Protocol: Transesterification in DMSO
-
Reactant Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and a vacuum line, dissolve sucrose and methyl stearate in anhydrous DMSO.
-
Catalyst Addition: Add a basic catalyst, such as potassium carbonate (K2CO3) or sodium methoxide.
-
Reaction: Heat the mixture to 85-95°C under reduced pressure. The reduced pressure helps to remove the methanol (B129727) byproduct, which drives the reaction equilibrium towards the formation of this compound.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Termination: Once the desired conversion is achieved (typically 4-8 hours), cool the reaction mixture.
1.1.2. Solvent-Free Transesterification
Solvent-free methods are gaining traction due to their environmental benefits. These methods often involve melting the reactants together to form a homogenous phase.
Experimental Protocol: Solvent-Free Transesterification
-
Reactant Preparation: In a suitable reactor, mix solid sucrose, a basic catalyst (e.g., potassium hydroxide), and an emulsifier (e.g., magnesium stearate or potassium stearate).
-
Homogenization: Heat the mixture to approximately 100°C for one hour to form a homogenous paste.
-
Drying: Apply a vacuum to the system for one hour to remove any residual water.
-
Acyl Donor Addition: Add methyl stearate to the dried mixture.
-
Reaction: Heat the reaction mixture to 125-145°C under vacuum for 4-8 hours. The vacuum facilitates the removal of methanol.
Direct Esterification
Direct esterification involves the reaction of sucrose directly with stearic acid. This method avoids the pre-step of preparing fatty acid esters but often requires higher temperatures.
Experimental Protocol: Direct Esterification in DMSO
-
Reactant Preparation: In a suitably equipped flask, dissolve sucrose and stearic acid in DMSO. A typical molar ratio of sucrose to stearic acid can range from 1:4 to 1:8.
-
Catalyst Addition: Add a suitable catalyst.
-
Reaction: Heat the mixture to 150-170°C with constant stirring for 18-24 hours.
Enzymatic Synthesis
Enzymatic synthesis is a green chemistry approach that utilizes lipases as biocatalysts. This method offers high selectivity and milder reaction conditions, reducing the formation of byproducts and simplifying purification.
Experimental Protocol: Enzymatic Synthesis in a Solvent-Free System
-
Reactant Preparation: In a clean, dry reaction vessel, mix finely powdered sucrose and stearic acid.
-
Enzyme Addition: Add an immobilized lipase (B570770), such as Candida antarctica lipase B.
-
Reaction Conditions: Heat the mixture to 65°C with vigorous stirring. Apply a vacuum to remove the water produced during the esterification, which drives the equilibrium towards product formation.
-
Monitoring: Monitor the reaction progress by analyzing for the disappearance of stearic acid.
-
Enzyme Removal: After the reaction is complete (e.g., 96 hours), separate the immobilized enzyme by filtration of the molten product mixture.
A workflow for the enzymatic synthesis and subsequent purification is shown below:
Comparison of Synthesis Methods
| Parameter | Transesterification (Solvent) | Transesterification (Solvent-Free) | Direct Esterification | Enzymatic Synthesis |
| Reactants | Sucrose, Methyl Stearate | Sucrose, Methyl Stearate | Sucrose, Stearic Acid | Sucrose, Stearic Acid |
| Catalyst | K2CO3, NaOCH3 | KOH, K2CO3 | - | Immobilized Lipase |
| Temperature | 85-95°C | 125-145°C | 150-170°C | 65°C |
| Reaction Time | 4-8 hours | 4-8 hours | 18-24 hours | ~96 hours |
| Key Advantages | Well-established | Environmentally friendly | Fewer reactant preparation steps | High selectivity, mild conditions |
| Key Disadvantages | Use of potentially toxic solvents | High temperatures | High temperatures, longer reaction | Slower reaction rate, cost of enzyme |
Purification of this compound
The crude product from any synthesis method is a mixture containing the desired sucrose esters, unreacted sucrose, residual fatty acids or their salts, and catalyst residues. Purification is a critical step to obtain pharmaceutical-grade this compound.
A generalized workflow for the purification of crude this compound is presented below:
Solvent Extraction and Precipitation
This is a common method that leverages the differential solubilities of the components in the crude mixture.
Experimental Protocol: Purification via Solvent Extraction
-
Dissolution: Dissolve the crude sucrose ester product in a suitable organic solvent, such as methyl ethyl ketone. The sucrose esters and soaps will dissolve, while a significant portion of the unesterified sucrose will not.
-
Initial Separation: Separate the undissolved sucrose by filtration.
-
Acidification: Acidify the liquid extract with an acid like hydrochloric or citric acid to a pH of 3-4. This converts the soluble soap (fatty acid salt) into its less soluble fatty acid form.
-
Washing: Wash the organic phase with water to remove residual sucrose and salts.
-
Precipitation with Anti-solvent: Add an anti-solvent, such as ethanol (B145695) or n-hexane, to the solution. This compound is less soluble in these anti-solvents and will precipitate out.
-
Isolation: Isolate the precipitated this compound by filtration.
-
Washing and Drying: Wash the purified product with a suitable solvent to remove any remaining impurities and then dry it under vacuum.
Chromatographic Purification
For achieving very high purity, especially for pharmaceutical applications, column chromatography can be employed.
Recrystallization
For even higher purity, the this compound can be recrystallized from a suitable solvent like ethyl acetate.
Experimental Protocol: Recrystallization
-
Dissolution: Dissolve the purified this compound in hot ethyl acetate.
-
Cooling and Crystallization: Allow the solution to cool slowly to form crystals.
-
Collection: Collect the crystals by filtration and dry them under vacuum.
Characterization and Quality Control
Pharmaceutical-grade this compound must meet stringent quality standards. A variety of analytical techniques are used for its characterization.
| Analytical Technique | Primary Application | Analytes | Key Advantages |
| HPLC-CAD/ELSD | Quantification of mono-, di-, and poly-esters | Sucrose esters of varying degrees of esterification | Good sensitivity for non-UV absorbing compounds, suitable for gradient elution. |
| GC-MS | Determination of fatty acid composition after hydrolysis | Fatty acid methyl esters (FAMEs) | High resolution and sensitivity for FAME analysis. |
| FTIR Spectroscopy | Identification of characteristic functional groups | This compound isomers | Provides information on the molecular structure. |
| NMR Spectroscopy | Elucidation of molecular structure | This compound isomers | Confirms the binding characteristics of sucrose and stearic acid groups. |
| Thermal Analysis (DSC/TGA) | Evaluation of thermal stability | - | Determines melting point and decomposition temperature. |
Pharmaceutical Grade Specifications
The following table outlines typical specifications for pharmaceutical-grade this compound, though these may vary based on the specific pharmacopeia (e.g., USP, EP, ChP).
| Parameter | Specification |
| Appearance | White to almost white powder |
| Acid Value | ≤ 6.0 |
| Water Content | ≤ 4.0% |
| Free Sucrose | ≤ 4.0% |
| Residue on Ignition | ≤ 1.5% |
| Heavy Metals | ≤ 0.002% |
| Fatty Acid Composition | Sum of palmitic and stearic acid ≥ 90.0% |
| Ester Content | Varies by type (e.g., Type Ia: Monoesters ≥65.0%) |
Conclusion
The synthesis and purification of this compound for pharmaceutical use require careful selection of methods to ensure high purity and batch-to-batch consistency. While traditional chemical methods like transesterification are well-established for large-scale production, enzymatic synthesis offers a more sustainable and selective alternative. The purification process is equally critical, with solvent extraction and precipitation being common methods to remove impurities. Rigorous analytical characterization is essential to guarantee that the final product meets the stringent requirements for pharmaceutical excipients.
References
A Technical Guide to the Hydrophilic-Lipophilic Balance (HLB) of Sucrose Stearate
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Hydrophilic-Lipophilic Balance (HLB) System
The Hydrophilic-Lipophilic Balance (HLB) system is a semi-empirical scale developed to categorize surfactants based on their degree of hydrophilicity or lipophilicity.[1] Introduced by William C. Griffin in 1949, the scale ranges from 0 to 20.[1][2] A low HLB value signifies a more lipophilic (oil-loving) nature, while a high HLB value indicates a more hydrophilic (water-loving) character.[1] This value is a critical parameter for selecting the appropriate surfactant to ensure the stability and efficacy of formulations such as emulsions, creams, and lotions.[1]
Sucrose (B13894) stearates are non-ionic surfactants derived from the esterification of sucrose and stearic acid, both of which are natural and renewable resources. Their biodegradability, mildness, and excellent performance make them highly valued in the pharmaceutical industry. A key characteristic of sucrose stearates is the ability to produce a wide range of HLB values by controlling the degree of esterification of the sucrose molecule with stearic acid. This versatility allows for the creation of emulsifiers suitable for a broad spectrum of applications, from water-in-oil (W/O) to oil-in-water (O/W) emulsions.
The HLB Value of Sucrose Stearate (B1226849)
The HLB value of sucrose stearate is dictated by its composition, specifically the ratio of the hydrophilic sucrose "head" to the lipophilic stearic acid "tail". By manipulating the number of stearate groups attached to the sucrose molecule, products with varying emulsifying properties can be manufactured. Sucrose esters can range from mono-esters, which are more hydrophilic, to tri- and poly-esters, which are more lipophilic. This flexibility allows for the creation of sucrose esters with HLB values spanning from 1 to 16.
The relationship between the mono-ester content and the resulting HLB value is a crucial factor in selecting the appropriate grade of this compound for a specific application. Generally, a higher proportion of monoesters leads to a more hydrophilic surfactant and thus a higher HLB value.
Table 1: HLB Values and Applications of Surfactants
| HLB Value Range | Application |
| 1 - 3 | Anti-foaming Agent |
| 3 - 6 | W/O (water-in-oil) Emulsifier |
| 7 - 9 | Wetting and Spreading Agent |
| 8 - 16 | O/W (oil-in-water) Emulsifier |
| 13 - 16 | Detergent |
| 16 - 18 | Solubilizer or Hydrotrope |
Source: Adapted from Griffin, William C. (1949, 1954).
Table 2: HLB Values of Different this compound Grades
| Grade | Predominant Fatty Acid | Monoester Content (%) | HLB Value |
| SP10 | Stearate/Palmitate | - | 2 |
| SE 5S | Stearate | - | 5 |
| SP30 | Stearate/Palmitate | - | 6 |
| S-770 | Stearate | ~70 | 7 |
| S-970 | Stearate | - | ~9-11 |
| S-1170 | Stearate | >90 | 11 |
| SP50 | Stearate/Palmitate | ~50 | 11 |
| Crodesta™ F160 | Stearate | - | 14.5 |
| SP70 | Stearate/Palmitate | ~70 | 15 |
| SE 15S | Stearate | - | 15 |
| S1670 | Stearate | - | 16 |
Note: The exact monoester content and HLB values may vary slightly between manufacturers. Data compiled from multiple sources.
Determination of the HLB Value
The HLB value of a surfactant like this compound can be determined through theoretical calculations and experimental methods.
Theoretical Calculation Methods
Griffin's Method: For non-ionic surfactants, Griffin proposed a formula based on the molecular mass of the hydrophilic and lipophilic portions of the molecule.
HLB = 20 * (Mh / M)
Where:
-
Mh is the molecular mass of the hydrophilic portion of the molecule.
-
M is the molecular mass of the whole molecule.
Davies' Method: In 1957, Davies suggested a method that calculates a value based on the chemical groups of the molecule, taking into account the effect of stronger and weaker hydrophilic groups.
HLB = 7 + Σ(hydrophilic group values) - n * 0.475
Where:
-
n is the number of lipophilic groups in the molecule.
Experimental Determination Method: Saponification
A common experimental method for determining the HLB of fatty acid esters like this compound is through saponification. The HLB is calculated using the following formula:
HLB = 20 * (1 - S / A)
Where:
-
S is the saponification value of the ester.
-
A is the acid value of the fatty acid.
Experimental Protocol for Saponification Method:
-
Sample Preparation: Accurately weigh approximately 1 gram of the this compound sample and transfer it to a round bottom flask.
-
Saponification: Add 30 ml of 0.5N alcoholic potassium hydroxide (B78521) to the flask.
-
Refluxing: Reflux the mixture on a boiling water bath for at least one hour to ensure complete saponification.
-
Blank Preparation: Perform a blank experiment in the same manner but without the this compound sample.
-
Titration: Cool the reaction mixtures to room temperature and titrate against a standard 0.5N hydrochloric acid solution using phenolphthalein (B1677637) as an indicator. The endpoint is reached when the pink color disappears or becomes a pale yellow.
-
Calculation: The saponification value (S) is calculated based on the difference in the titration volumes between the blank and the sample. The acid value (A) of the stearic acid is determined separately via titration.
-
HLB Calculation: Use the determined S and A values in the formula to calculate the HLB.
Significance of HLB in Drug Development
The HLB value of this compound is of profound significance in drug development, particularly in the formulation of emulsions for oral, topical, and parenteral drug delivery. The versatility of this compound, with its wide range of available HLB values, makes it an excellent candidate for both O/W and W/O emulsions.
-
O/W Emulsions: High HLB sucrose stearates (8-16) are used to create stable oil-in-water emulsions, which are common in oral and intravenous drug delivery systems. These formulations can improve the solubility and bioavailability of poorly water-soluble drugs.
-
W/O Emulsions: Low HLB sucrose stearates (3-6) are effective for forming water-in-oil emulsions, often used in topical and transdermal drug delivery to enhance the penetration of active pharmaceutical ingredients through the skin.
-
Nanoemulsions: this compound is also utilized in the formulation of nanoemulsions, which are kinetically stable systems with droplet sizes in the nanometer range. These systems can improve drug loading, stability, and targeted delivery.
The selection of a this compound with an appropriate HLB value is critical for achieving a stable and effective drug delivery system. An improper HLB can lead to emulsion instability, such as creaming, coalescence, and phase separation, ultimately impacting the therapeutic outcome of the drug product.
Experimental Protocol: Emulsion Stability Testing
To evaluate the effectiveness of a chosen this compound and its HLB value in a formulation, a series of stability tests are essential.
Protocol for Accelerated Stability Testing:
-
Centrifugation Test:
-
Place the emulsion sample in a centrifuge tube.
-
Centrifuge at a high speed (e.g., 3000 RPM) for 30 minutes.
-
Visually inspect the sample for any signs of phase separation, creaming, or coalescence. A stable emulsion will show no change.
-
-
Freeze-Thaw Cycling:
-
Subject the emulsion to a minimum of three cycles of freezing and thawing.
-
A typical cycle involves freezing at -10°C for 24 hours, followed by thawing at room temperature (25°C) or an elevated temperature (45°C) for 24 hours.
-
After the cycles, visually inspect the emulsion for any changes in consistency, color, or for signs of phase separation.
-
-
Rheological Analysis:
-
Use a rheometer to measure the viscosity and viscoelastic properties (storage modulus G' and loss modulus G'') of the emulsion.
-
Changes in these parameters over time or under stress can indicate instability in the emulsion's internal structure.
-
Conclusion
The Hydrophilic-Lipophilic Balance is an indispensable tool in pharmaceutical formulation, and this compound exemplifies a class of excipients whose utility is defined by this principle. The ability to select a specific HLB value from a wide range allows researchers and drug development professionals to precisely tailor formulations for optimal stability, performance, and therapeutic outcome. A thorough understanding of the methods for determining HLB and assessing emulsion stability is critical for the successful application of this compound in advanced drug delivery systems.
References
An In-depth Technical Guide to the Thermal Stability and Degradation Profile of Sucrose Stearate
For Researchers, Scientists, and Drug Development Professionals
Sucrose (B13894) stearate (B1226849), a non-ionic surfactant synthesized from the esterification of sucrose and stearic acid, is a widely utilized excipient in the pharmaceutical, cosmetic, and food industries. Its biocompatibility, biodegradability, and versatile emulsifying properties make it a valuable component in various formulations. A thorough understanding of its thermal stability and degradation profile is paramount for ensuring product quality, stability, and safety throughout the development, manufacturing, and shelf-life of a product.
Thermal Properties of Sucrose Stearate
The thermal behavior of this compound is influenced by several factors, including its degree of esterification (the number of stearic acid molecules attached to a sucrose molecule), the isomeric composition, and the overall purity of the material.[1]
Data Presentation
While specific thermogravimetric and differential scanning calorimetry data for pure this compound is not extensively published in publicly available literature, the following table summarizes the key thermal properties based on general literature and supplier data.[1]
| Property | Value Range | Source |
| Melting Point | 40°C - 71°C | [1] |
| Functional Stability Limit | Approx. 185°C | [1] |
| Decomposition Temperature | > 220°C | [1] |
Note: The wide range in melting point is attributable to the presence of varying proportions of mono-, di-, and tri-esters, as well as residual starting materials. This compound can be heated to approximately 185°C without a significant loss of its functional properties; however, decomposition is reported to begin at temperatures exceeding 220°C.
Thermal Degradation Profile
The thermal degradation of this compound is a complex process that involves the breakdown of both the sucrose and the stearate components of the molecule.
Degradation Onset and Profile
Degradation Mechanism
The thermal degradation of this compound is understood to proceed through two primary pathways:
-
Cleavage of the Glycosidic Bond: The initial step in the degradation of the sucrose moiety is the cleavage of the glycosidic bond that links the glucose and fructose (B13574) units. For sucrose itself, this process typically occurs at around 185°C.
-
Hydrolysis or Thermolysis of the Ester Bond: The ester linkage between the stearic acid and the sucrose molecule is also susceptible to cleavage through hydrolysis (in the presence of water) or thermolysis at elevated temperatures.
At higher temperatures, these initial degradation steps are followed by a series of more complex reactions, including dehydration, caramelization of the sucrose moiety, and oxidative or pyrolytic decomposition of the stearate chain.
Degradation Products
The identification of thermal degradation products is crucial for a comprehensive understanding of the stability and safety of this compound in formulations. Techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) are employed for this purpose. The expected degradation products can be categorized based on their origin:
-
From the Sucrose Moiety: Water, carbon dioxide, furan (B31954) derivatives (e.g., 5-hydroxymethylfurfural), and various aldehydes and ketones.
-
From the Stearate Moiety: Stearic acid and various hydrocarbons resulting from the cleavage of the alkyl chain.
-
Intact but Altered Molecules: Isomers of this compound and dehydrated forms.
Experimental Protocols
To accurately assess the thermal stability and degradation profile of this compound, standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere, providing information on thermal stability and decomposition temperatures.
Instrument: A calibrated thermogravimetric analyzer.
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean, tared TGA pan (e.g., aluminum or platinum).
Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.
Heating Program:
-
Equilibrate the sample at a starting temperature of 30°C.
-
Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.
Data Analysis:
-
Record the weight loss as a function of temperature to generate a TGA curve.
-
Determine the onset temperature of decomposition (Tonset) and the temperature of maximum weight loss rate (Tpeak) from the derivative of the TGA curve (DTG).
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting point, glass transition temperature, and other thermal events.
Instrument: A calibrated differential scanning calorimeter.
Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.
Atmosphere: Purge the sample chamber with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.
Heating and Cooling Program:
-
Equilibrate the sample at 0°C.
-
Ramp the temperature from 0°C to 250°C at a constant heating rate of 10°C/min.
-
Hold at 250°C for 2 minutes to erase any prior thermal history.
-
Cool the sample from 250°C to 0°C at a rate of 10°C/min.
-
Perform a second heating scan from 0°C to 250°C at 10°C/min.
Data Analysis:
-
Record the heat flow as a function of temperature.
-
Determine the melting point (Tm) from the peak of the endothermic event on the second heating scan.
Visualizations
Experimental Workflows
Caption: Experimental workflow for TGA analysis of this compound.
Caption: Experimental workflow for DSC analysis of this compound.
Proposed Thermal Degradation Pathway
Caption: Proposed thermal degradation pathway of this compound.
References
An In-depth Technical Guide to the Solubility of Sucrose Stearate in Organic and Aqueous Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of sucrose (B13894) stearate (B1226849), a versatile non-ionic surfactant widely used in the pharmaceutical, cosmetic, and food industries. Understanding its solubility is critical for formulation development, ensuring the stability, bioavailability, and efficacy of the final product. This document details the intrinsic and extrinsic factors governing solubility, presents quantitative data in various solvents, and outlines a standard experimental protocol for solubility determination.
Introduction to Sucrose Stearate
This compound belongs to the family of sucrose fatty acid esters (SEs), synthesized from the esterification of sucrose with stearic acid. The molecule possesses a hydrophilic sucrose "head" and a lipophilic stearic acid "tail," making it an effective amphipathic surfactant. A key feature of sucrose stearates is the ability to produce a wide range of Hydrophilic-Lipophilic Balance (HLB) values, typically from 1 to 16, by varying the degree of esterification of the sucrose molecule.[1][2][3] This versatility allows for its use as a water-in-oil (W/O) or oil-in-water (O/W) emulsifier, stabilizer, and solubilizing agent.[1][4]
Factors Influencing this compound Solubility
The solubility of this compound is not a fixed value but is influenced by a combination of its molecular structure and external conditions.
-
Hydrophilic-Lipophilic Balance (HLB): The HLB value is the most critical parameter. It is determined by the ratio of the hydrophilic sucrose moiety to the lipophilic stearate chain(s), which directly correlates with the degree of esterification (i.e., the number of stearate groups attached to the sucrose molecule).
-
High HLB (8-18): Surfactants with a higher monoester content are more hydrophilic and thus more soluble in water and aqueous solutions. They are suitable for creating O/W emulsions.
-
Low HLB (3-6): Surfactants with a higher content of di-, tri-, and polyesters are more lipophilic, showing greater solubility in oils and non-polar organic solvents. They are used to form W/O emulsions.
-
-
Temperature: Temperature has a profound effect on solubility. This compound is generally poorly soluble in cold water but its solubility increases significantly with heating. Many grades become soluble in water and ethanol (B145695) at temperatures around 60-75°C, which is near or above the typical melting point of 67-71°C.
-
Solvent Type: The polarity of the solvent plays a crucial role. As a surfactant, this compound has affinities for both polar (aqueous) and non-polar (organic/oil) solvents, with the preference dictated by its HLB value.
-
Fatty Acid Composition: While this guide focuses on this compound, commercial products are often mixtures containing other fatty acid esters like palmitate. Shorter fatty acid chains (e.g., laurate) tend to be more hydrophilic than longer chains like stearate, which can influence the overall solubility of the product.
Visualization of Solubility Factors
The logical relationship between the primary factors affecting the solubility of this compound is illustrated in the diagram below.
Caption: Factors influencing the solubility of this compound.
Solubility Data
The following tables summarize the solubility of various this compound grades in different solvent systems based on available data.
Table 1: Solubility in Aqueous Solvents
| This compound Grade (Fatty Acid, ~Monoester %) | Solvent | Temperature | Solubility | Observations | Reference |
| General Grades | Water | Room Temp | Very slightly soluble / Sparingly soluble | Forms a dispersion or is insoluble. An estimated value is ~0.026 mg/L at 25°C. | |
| General Grades | Water | 60 - 75°C | Soluble / Dispersible | Dissolves or disperses without precipitates. | |
| L-1695 (Lauric, ~80%) | Water | Room Temp | Soluble (1% w/w) | Dissolved transparently. | |
| P-1670 (Palmitic, ~80%) | Water | Room Temp | Sparingly soluble | Produced white turbidity. | |
| S-1670 (Stearic, ~80%) | Water | Room Temp | Sparingly soluble | Produced white turbidity. | |
| SP50-C, SP70-C, F160 | Water | 60°C | Soluble / Mostly Soluble | More or less clear solutions are obtained. | |
| SE 11S, SE 15S | Water / Ethanol (90:10 v/v) | 60°C | Soluble | The addition of ethanol improves solubility. |
Table 2: Solubility in Organic Solvents
| This compound Grade | Solvent | Temperature | Solubility | Observations | Reference |
| General Grades | Ethanol (96%) | Room Temp | Sparingly soluble | Moderately soluble. | |
| General Grades | Ethanol | 50 - 75°C | Soluble | Dissolves completely. | |
| General Grades | Glycerine | > Melting Point | Soluble | Easily soluble above its melting point (~67-71°C). | |
| L-1695, P-1670, S-1670, etc. | Ethanol | Room Temp | Soluble (3.3% w/w) | All tested commercial samples dissolved transparently. | |
| Grades with Low HLB | Oils | Room Temp | Soluble / Dispersible | Lipophilic grades are designed to be oil-soluble. |
Experimental Protocol: Shake-Flask Method for Solubility Determination
The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound. It is suitable for measuring the thermodynamic solubility of this compound in various aqueous and organic solvents.
Objective: To determine the saturation concentration of this compound in a chosen solvent at a constant temperature.
Materials and Equipment:
-
This compound powder
-
Solvent of interest (e.g., purified water, phosphate (B84403) buffer, ethanol)
-
Analytical balance
-
Glass flasks or vials with screw caps
-
Thermostatic shaker or incubator with agitation
-
Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical instrument for quantification (e.g., HPLC-RID, LC-MS, UV-Vis Spectrophotometer)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of this compound to a series of flasks containing a precise volume of the chosen solvent. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Equilibration: Seal the flasks tightly and place them in a thermostatic shaker set to the desired temperature (e.g., 25°C or 37°C). Agitate the mixtures for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute does not change over successive time points.
-
Phase Separation: After equilibration, allow the flasks to stand at the constant temperature to let undissolved solids settle. To ensure complete removal of particulate matter, centrifuge the samples at high speed or filter the supernatant through a suitable membrane filter (e.g., 0.22 µm PTFE or PVDF) that does not bind the solute.
-
Sample Preparation for Analysis: Carefully withdraw an aliquot of the clear, saturated solution. Dilute the aliquot gravimetrically or volumetrically with the appropriate solvent to bring the concentration within the working range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a validated analytical method. High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID) is often suitable for sucrose esters. Calculate the concentration of this compound in the original saturated solution by applying the dilution factor.
-
Data Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature. The experiment should be performed in triplicate to ensure reproducibility.
Conclusion
The solubility of this compound is a complex characteristic governed primarily by its HLB value, the temperature of the system, and the nature of the solvent. High-HLB grades, rich in monoesters, exhibit greater solubility in aqueous media, particularly at elevated temperatures, while low-HLB grades are more suited for non-polar, organic systems. For drug development professionals and researchers, a thorough understanding of these principles and the use of standardized protocols like the shake-flask method are essential for selecting the appropriate grade of this compound and designing stable, effective, and reliable formulations.
References
Molecular structure and isomer variations of sucrose stearate
An In-depth Technical Guide to the Molecular Structure and Isomer Variations of Sucrose (B13894) Stearate (B1226849)
Introduction
Sucrose stearate is a non-ionic surfactant belonging to the broader class of sucrose fatty acid esters (SEs).[1] It is synthesized through the esterification of sucrose, a natural disaccharide, with stearic acid, a saturated fatty acid derived from vegetable or animal sources.[2][3] This compound is widely utilized in the pharmaceutical, food, and cosmetic industries as an emulsifier, stabilizer, solubilizer, and texture modifier.[2][4] Its appeal stems from its excellent biocompatibility, biodegradability, and derivation from renewable resources.
The functionality of this compound is intrinsically linked to its complex molecular structure and the significant variations in its isomeric forms. These variations arise from two primary sources: the degree of esterification (the number of stearic acid molecules attached to a single sucrose molecule) and the specific position of this attachment on the sucrose backbone. This guide provides a detailed examination of the molecular structure of this compound, its isomeric diversity, and the experimental protocols used for its synthesis and characterization, tailored for researchers, scientists, and drug development professionals.
Molecular Structure
This compound is an amphiphilic molecule, meaning it possesses both a hydrophilic (water-loving) and a lipophilic (oil-loving) part.
-
Hydrophilic Moiety: The hydrophilic portion is the sucrose molecule (C₁₂H₂₂O₁₁). Sucrose is a disaccharide composed of two monosaccharide units: α-D-glucose and β-D-fructose, linked by a glycosidic bond. The sucrose molecule has eight hydroxyl (-OH) groups available for reaction. Among these, three are primary hydroxyls (at carbons C6, C1', and C6'), which are generally more reactive due to less steric hindrance, while the remaining five (at C2, C3, C4, C3', and C4') are secondary.
-
Lipophilic Moiety: The lipophilic portion is the stearic acid (C₁₈H₃₆O₂) acyl chain. This long, saturated hydrocarbon tail is responsible for the molecule's oil-soluble characteristics.
The linkage between these two parts is an ester bond, formed by a condensation reaction between a hydroxyl group on the sucrose molecule and the carboxyl group of stearic acid.
Caption: General reaction scheme for the formation of this compound.
Isomer Variations
Commercial this compound is not a single chemical entity but a complex mixture of isomers. The composition of this mixture determines its overall physicochemical properties and, consequently, its functional performance.
Degree of Esterification
The number of stearic acid molecules esterified to the sucrose backbone can vary from one to eight. The resulting products are classified as mono-, di-, tri-, and polyesters. The degree of esterification is the most critical factor influencing the Hydrophilic-Lipophilic Balance (HLB) of the surfactant. The HLB is an empirical scale that indicates the balance between the hydrophilic and lipophilic portions of the molecule.
-
High Monoester Content: A higher proportion of monoesters results in a more hydrophilic molecule with a high HLB value (typically 10-16). These are effective as oil-in-water (O/W) emulsifiers.
-
High Polyester (B1180765) Content: A higher proportion of di-, tri-, and higher esters results in a more lipophilic molecule with a low HLB value (typically 1-6). These are suitable for water-in-oil (W/O) emulsions.
Different grades of this compound are commercially available, characterized by their monoester and polyester content.
| Grade/Type | Predominant Fatty Acid | Monoester Content (%) | Diester Content (%) | Triester & Polyester Content (%) | Typical HLB Value |
| SP10 | Stearate/Palmitate | Low | - | High | ~2 |
| SP30 | Stearate/Palmitate | Low | - | High | ~6 |
| Type II | Stearate | 20.0 - 45.0 | 30.0 - 40.0 | ≤ 30.0 | ~9-11 |
| SP50 | Stearate/Palmitate | ~50 | - | - | ~11 |
| Type I | Stearate | ≥ 50.0 | ≤ 40.0 | ≤ 25.0 | - |
| SP70 | Stearate/Palmitate | ~70 | - | - | ~15 |
| S1670 | Stearate | High (e.g., ~70%) | - | - | ~16 |
| Note: Data compiled from multiple sources. Exact values can vary between suppliers. |
Positional Isomers
For any given degree of esterification, multiple positional isomers can exist depending on which of the eight hydroxyl groups of sucrose are involved in the ester linkage. The selective acylation of sucrose is challenging due to the similar reactivity of its hydroxyl groups. However, the three primary hydroxyl groups (C6, C1', C6') are more reactive than the five secondary ones. This preferential reactivity leads to a higher abundance of certain positional isomers. For instance, in the monoester fraction, 2-O-acylsucrose has been identified as a major product in some synthesis methods. The specific distribution of positional isomers can influence the surfactant's properties, such as its phase transition temperature.
Caption: The eight hydroxyl groups on the sucrose molecule available for esterification.
Summary of Physicochemical Properties
The properties of this compound are highly dependent on its isomeric composition.
| Property | Description |
| Appearance | White to off-white or yellowish-white powder or waxy solid. |
| Molecular Formula | C₃₀H₅₆O₁₂ (for monoester). |
| Molecular Weight | 608.76 g/mol (for monoester). |
| Melting Point | Varies with composition; e.g., 67-71 °C for some grades. An increase in the degree of substitution generally increases the melting point. |
| Solubility | Generally very slightly soluble in water; sparingly soluble in ethanol. Solubility is temperature-dependent and improves in hot water. |
| HLB Range | Broad range from ~1 to 16, depending on the monoester-to-polyester ratio. |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is challenging due to the different polarities of the reactants: hydrophilic sucrose and lipophilic stearic acid. Common methods include chemical and enzymatic routes, with transesterification being the most prevalent industrial method.
Protocol 1: Transesterification in a Solvent System
-
Reactant Preparation: In a three-necked flask, dissolve sucrose and stearic acid methyl ester in dimethyl sulfoxide (B87167) (DMSO). A typical molar ratio of sucrose to fatty acid ester can range from 1:4 to 4:1.
-
Catalyst Addition: Add a basic catalyst, such as anhydrous potassium carbonate or disodium (B8443419) hydrogen phosphate.
-
Reaction: Heat the mixture to a specified temperature (e.g., 40°C or 150-170°C) with constant stirring for a designated period (e.g., 18-24 hours). The reaction is monitored by techniques like TLC or HPLC.
-
Purification: The crude product is a mixture of sucrose esters, unreacted sucrose, fatty acids, and catalyst. Purification involves multiple steps, including solvent extraction (e.g., with n-hexane and 1-butanol/cyclohexane), acidification to convert soaps to fatty acids, and precipitation of the this compound product.
Protocol 2: Solvent-Free Transesterification
-
Reactant Preparation: Mix solid sucrose, one equivalent of a basic catalyst (e.g., potassium hydroxide), and one equivalent of a divalent metal alkanoate (e.g., magnesium stearate) in a reactor. The metal alkanoate helps to form a homogenous molten paste.
-
Homogenization & Drying: Heat the mixture to ~100°C for one hour to homogenize. Then, apply a vacuum for one hour to remove residual water.
-
Acyl Donor Addition: Add the fatty acid methyl ester (e.g., methyl stearate) to the dried mixture.
-
Reaction: Heat the reaction mixture to 125-135°C under vacuum for approximately 4 hours. The vacuum helps remove the methanol (B129727) byproduct, driving the reaction forward.
-
Purification: The resulting product requires purification, often via alcoholic extractions, to remove unreacted fatty acids and other impurities.
Caption: A multi-step workflow for synthesizing and purifying crude this compound.
Analysis and Characterization
A suite of analytical techniques is required to characterize the complex mixture of this compound isomers and ensure quality control.
Protocol 3: HPLC-ELSD for Purity and Isomer Ratio Analysis
-
Objective: To separate and quantify the mono-, di-, and higher esters in a this compound sample.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with an Evaporative Light Scattering Detector (ELSD), which is suitable for non-UV absorbing compounds like sucrose esters.
-
Chromatographic Conditions:
-
Column: Reversed-phase C8 or C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water is commonly used. For example, a gradient elution can be programmed to separate the different ester groups effectively.
-
Flow Rate: Typically around 1.0 - 1.2 mL/min.
-
Column Temperature: Maintained at a constant temperature, e.g., 40°C.
-
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent like tetrahydrofuran (B95107) (THF) or a THF/water mixture and filter before injection.
-
Analysis: Inject the sample into the HPLC system. The esters will separate based on their polarity, with monoesters typically eluting later than higher esters in a reversed-phase system. The ELSD provides a response proportional to the mass of the analyte, allowing for quantification. The relative retention times can be used to identify diesters (~0.92) and triesters/polyesters (~0.90) with reference to the monoester peak.
Other Key Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the precise molecular structure, including identifying the specific hydroxyl positions that have been esterified (positional isomers).
-
Gas Chromatography-Mass Spectrometry (GC-MS): Used to determine the fatty acid composition of the product. This involves hydrolyzing the ester bonds to liberate the fatty acids, which are then typically derivatized (e.g., to form fatty acid methyl esters, FAMEs) for GC analysis.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Provides confirmation of the presence of characteristic functional groups, such as the ester carbonyl (~1740 cm⁻¹) and hydroxyl groups.
Caption: Logical flow for the comprehensive characterization of this compound.
Conclusion
This compound is a functionally versatile but structurally complex excipient. Its performance in any application is not dictated by a single molecular structure but by the collective properties of a mixture of isomers, which vary in both the degree and position of esterification. A thorough understanding of this isomeric diversity is crucial for researchers and formulation scientists to select the appropriate grade of this compound and to ensure batch-to-batch consistency. The synthesis and analytical protocols outlined in this guide provide a framework for the controlled production and comprehensive characterization of this important surfactant, enabling its effective and reliable use in advanced scientific and industrial applications.
References
An In-depth Technical Guide on the Biodegradability and Environmental Fate of Sucrose Stearate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sucrose (B13894) stearate (B1226849), a non-ionic surfactant derived from renewable resources, is widely utilized in the pharmaceutical, cosmetic, and food industries for its excellent emulsifying and stabilizing properties. This guide provides a comprehensive overview of the biodegradability and environmental fate of sucrose stearate, consolidating key data and methodologies for researchers and professionals in drug development. It has been established that this compound is readily biodegradable, with studies showing over 80% degradation within 28 days under standard test conditions. The primary degradation pathway involves the hydrolysis of the ester bond, yielding sucrose and stearic acid, which are both readily metabolized by microorganisms. Ecotoxicity studies indicate a low potential for harm to aquatic organisms. This document details the experimental protocols for assessing biodegradability and ecotoxicity, presents quantitative data in a structured format, and provides visual representations of key processes to facilitate a deeper understanding of the environmental profile of this compound.
Introduction
This compound is a sugar ester produced through the esterification of sucrose with stearic acid. Its amphiphilic nature, with a hydrophilic sucrose head and a lipophilic fatty acid tail, makes it an effective emulsifier. As its use in various consumer and industrial products grows, a thorough understanding of its environmental impact is crucial. This guide focuses on two key aspects of its environmental profile: biodegradability and ecotoxicity.
Biodegradability of this compound
The biodegradability of a substance is a critical factor in determining its environmental persistence. This compound is recognized for its favorable biodegradation profile.
Primary Degradation Pathway
The initial and primary step in the biodegradation of this compound is the enzymatic hydrolysis of the ester linkage. This process is catalyzed by microbial lipases and esterases present in the environment. The hydrolysis breaks down this compound into its constituent molecules: sucrose and stearic acid.
Both sucrose and stearic acid are naturally occurring substances and are readily utilized by a wide range of microorganisms as carbon and energy sources, ultimately leading to their mineralization to carbon dioxide and water.
Ready Biodegradability
Ready biodegradability tests are stringent screening methods that assess the potential for a substance to rapidly and completely biodegrade in an aerobic aqueous environment. The most commonly cited test for this purpose is the OECD 301B guideline (CO2 Evolution Test).
Table 1: Ready Biodegradability of this compound
| Test Guideline | Result | Duration | Reference |
| OECD 301B | >80% | 28 days | [1] |
This result indicates that this compound is readily biodegradable and is not expected to persist in the environment.[1]
Inherent Biodegradability
Environmental Fate
The environmental fate of a chemical encompasses its transport, transformation, and ultimate disposition in various environmental compartments.
Bioaccumulation Potential
Bioaccumulation refers to the process by which a substance is absorbed by an organism at a rate greater than its rate of loss. The potential for bioaccumulation is often estimated using the octanol-water partition coefficient (Log Kow) or measured through the bioconcentration factor (BCF). Specific experimentally determined Log Kow or BCF values for this compound are not widely reported. However, one study on pharmaceutical-grade sucrose stearates reported Log P (a term often used interchangeably with Log Kow) values, with one grade (SE 5S) having a slightly lower value compared to others (SE 11S and SE 15S), indicating a correlation with hydrophobicity.
Ecotoxicity
Ecotoxicity studies evaluate the potential adverse effects of a substance on aquatic and terrestrial organisms. This compound has been shown to have low toxicity to aquatic organisms.
Table 2: Aquatic Ecotoxicity of this compound
| Test Guideline | Species | Endpoint | Result | Reference |
| OECD 203 | Danio rerio (Zebra fish) | 96h LC50 | 3.3 mg/L | [1] |
| OECD 202 | Daphnia magna | 48h EC50 | >100 mg/L | [1] |
| Predicted | Fish | 96h LC50 | 11-17 mg/L | [2] |
| Predicted | Daphnia | 48h EC50 | 21-25 mg/L | |
| Predicted | Algae | 72h EC50 | 37-38 mg/L |
LC50: The concentration of a substance that is lethal to 50% of the test organisms. EC50: The concentration of a substance that causes a defined effect in 50% of the test organisms.
The available data indicates that while this compound may have some effect on fish at lower concentrations, it is not considered toxic to daphnia at concentrations up to 100 mg/L. Predicted data for a this compound analogue suggests it is likely to be harmful to aquatic invertebrates.
Experimental Protocols
This section provides an overview of the methodologies for the key experiments cited in this guide.
Ready Biodegradability - OECD 301B (CO2 Evolution Test)
This test measures the amount of carbon dioxide produced during the biodegradation of the test substance.
-
Principle: A solution or suspension of this compound in a mineral medium is inoculated with microorganisms (typically from activated sludge) and incubated under aerobic conditions in the dark. The amount of CO2 evolved is measured and compared to the theoretical maximum (ThCO2) to determine the percentage of biodegradation.
-
Inoculum: Activated sludge from a wastewater treatment plant treating predominantly domestic sewage is commonly used.
-
Test Concentration: Typically 10-20 mg of Total Organic Carbon (TOC) per liter.
-
Duration: 28 days.
-
Analysis: The evolved CO2 is trapped in a solution of barium or sodium hydroxide (B78521) and quantified by titration, or by using an inorganic carbon analyzer.
-
Pass Criteria: For a substance to be considered "readily biodegradable," it must achieve at least 60% of its ThCO2 within a 10-day window during the 28-day test period.
Acute Fish Toxicity - OECD 203
This test determines the concentration of a substance that is lethal to 50% of the test fish over a 96-hour period.
-
Test Organism: Commonly used species include Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss).
-
Exposure: Fish are exposed to a range of concentrations of the test substance in a static or semi-static system.
-
Duration: 96 hours.
-
Observations: Mortalities are recorded at 24, 48, 72, and 96 hours.
-
Endpoint: The LC50 value and its 95% confidence limits are calculated.
Acute Daphnia Immobilisation - OECD 202
This test assesses the acute toxicity of a substance to Daphnia magna.
-
Test Organism: Daphnia magna, less than 24 hours old at the start of the test.
-
Exposure: Daphnids are exposed to a series of concentrations of the test substance.
-
Duration: 48 hours.
-
Endpoint: The number of immobilized daphnids is recorded at 24 and 48 hours. The EC50, the concentration that immobilizes 50% of the daphnids, is then calculated.
Analytical Methodology: HPLC-ELSD
High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) is a suitable method for the analysis of this compound and its degradation products, as they lack a strong UV chromophore.
Table 3: Typical HPLC-ELSD Parameters for this compound Analysis
| Parameter | Specification |
| Column | Reversed-phase C8 or C18 |
| Mobile Phase | Gradient elution with Methanol/Water or Methanol/Tetrahydrofuran/Water mixtures |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detector | Evaporative Light Scattering Detector (ELSD) |
| Nebulizer Temperature | Manufacturer's recommendation |
| Evaporator Temperature | Manufacturer's recommendation |
| Gas Flow Rate | Nitrogen, adjusted for optimal signal-to-noise ratio |
-
Sample Preparation: Samples from biodegradation or ecotoxicity studies may require extraction and concentration steps to isolate the analytes of interest. Solid-phase extraction (SPE) can be a useful technique for this purpose. The extracted sample is then dissolved in a suitable solvent and filtered before injection into the HPLC system.
Conclusion
This compound exhibits a favorable environmental profile, characterized by its ready biodegradability and low potential for ecotoxicity. The primary degradation mechanism is hydrolysis to sucrose and stearic acid, both of which are readily metabolized by microorganisms in the environment. This technical guide provides researchers, scientists, and drug development professionals with the essential data and methodologies to understand and assess the environmental fate of this compound, supporting its continued use as a safe and effective excipient. Further research to obtain experimentally determined bioaccumulation data would provide an even more complete environmental assessment.
References
Methodological & Application
Application Notes and Protocols for the Formulation of Solid Lipid Nanoparticles (SLNs) with Sucrose Stearate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid Lipid Nanoparticles (SLNs) have emerged as a promising drug delivery system, particularly for poorly water-soluble compounds. They are composed of a solid lipid core, which can encapsulate lipophilic drugs, and are stabilized by surfactants. Sucrose (B13894) stearate (B1226849), a non-ionic surfactant derived from sucrose and stearic acid, is an attractive, biocompatible, and biodegradable excipient for SLN formulation. Its "Generally Recognized as Safe" (GRAS) status makes it particularly suitable for various administration routes.
These application notes provide detailed protocols for the formulation of SLNs using sucrose stearate as a primary stabilizer, summarize key quantitative data from relevant studies, and illustrate the formulation workflow and potential cellular uptake pathways.
Data Presentation: Physicochemical Properties of this compound-Stabilized SLNs
The following table summarizes quantitative data from a study on clotrimazole-loaded SLNs and Nanostructured Lipid Carriers (NLCs) stabilized with sucrose ester D-1216. This data can serve as a benchmark for formulation development.
| Formulation | Active Pharmaceutical Ingredient (API) | Sucrose Ester Stabilizer | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| SLN | Clotrimazole | D-1216 | ~120 | ~0.23 | ~ -26 | ~87 |
| NLC | Clotrimazole | D-1216 | ~160 | ~0.15 | ~ -26 | ~88 |
Experimental Protocols
The following are generalized protocols for common SLN preparation methods using this compound. Researchers should note that these protocols will likely require optimization of parameters such as lipid and surfactant concentrations, temperatures, homogenization pressures, and times for specific drug and lipid combinations.
Protocol 1: High-Pressure Homogenization (HPH) Method
This method is suitable for producing SLNs with a uniform size distribution and is scalable.
Materials:
-
Solid Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO, stearic acid)
-
This compound (e.g., D-1216 or other grades with suitable HLB value)
-
Active Pharmaceutical Ingredient (API)
-
Purified Water
Equipment:
-
High-Pressure Homogenizer (e.g., piston-gap homogenizer)
-
High-Shear Homogenizer (e.g., Ultra-Turrax)
-
Water Bath or Heating Mantle
-
Magnetic Stirrer
Procedure:
-
Preparation of the Lipid Phase:
-
Melt the solid lipid by heating it 5-10°C above its melting point.
-
Once melted, add the lipophilic API to the molten lipid and stir until a clear, homogenous solution is obtained.
-
-
Preparation of the Aqueous Phase:
-
Disperse the this compound in purified water.
-
Heat the aqueous dispersion to the same temperature as the lipid phase while stirring.
-
-
Formation of the Pre-emulsion:
-
Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring with a magnetic stirrer.
-
Homogenize the mixture using a high-shear homogenizer at high speed for 5-10 minutes to form a coarse oil-in-water (o/w) pre-emulsion.
-
-
High-Pressure Homogenization:
-
Cooling and SLN Formation:
-
Cool the resulting hot nanoemulsion to room temperature or in an ice bath under gentle stirring.
-
The lipid will recrystallize, forming the solid lipid nanoparticles.
-
-
Characterization:
-
Analyze the SLN dispersion for particle size, PDI, and zeta potential.
-
Determine the encapsulation efficiency and drug loading.
-
Protocol 2: Microemulsion Dilution Method
This method involves the formation of a thermodynamically stable microemulsion which is then diluted to form SLNs.
Materials:
-
Solid Lipid (e.g., Stearic acid)
-
This compound
-
Co-surfactant (e.g., Butanol, Propylene glycol)
-
Active Pharmaceutical Ingredient (API)
-
Purified Water
Equipment:
-
Water Bath or Heating Mantle
-
Magnetic Stirrer
-
Vortex Mixer
Procedure:
-
Preparation of the Hot Microemulsion:
-
Melt the solid lipid at a temperature of 65-70°C.
-
Add the API to the molten lipid.
-
In a separate container, prepare an aqueous solution of this compound and the co-surfactant, and heat it to the same temperature.
-
Add the aqueous phase to the lipid phase and stir until an optically clear, homogenous microemulsion is formed.[2][3][4]
-
-
SLN Formation by Dilution:
-
Prepare a volume of cold purified water (2-3°C) that is 25 to 50 times the volume of the hot microemulsion.[3]
-
Disperse the hot microemulsion into the cold water under gentle magnetic stirring.
-
The rapid cooling and dilution cause the lipid to precipitate, forming SLNs.
-
-
Characterization:
-
Characterize the resulting SLN dispersion for its physicochemical properties as described in Protocol 1.
-
Protocol 3: Solvent Emulsification-Evaporation Method
This technique is particularly useful for thermolabile drugs as it can be performed at lower temperatures.
Materials:
-
Solid Lipid
-
This compound
-
Active Pharmaceutical Ingredient (API)
-
Water-immiscible Organic Solvent (e.g., Dichloromethane, Chloroform)
-
Purified Water
Equipment:
-
High-Shear Homogenizer or Sonicator
-
Rotary Evaporator
-
Magnetic Stirrer
Procedure:
-
Preparation of the Organic Phase:
-
Dissolve the solid lipid and the API in the water-immiscible organic solvent.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the this compound in purified water.
-
-
Emulsification:
-
Add the organic phase to the aqueous phase under high-shear homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
-
Solvent Evaporation:
-
Transfer the emulsion to a rotary evaporator.
-
Evaporate the organic solvent under reduced pressure.
-
As the solvent is removed, the lipid precipitates, forming the SLNs.
-
-
Characterization:
-
Analyze the SLN dispersion for its physicochemical properties as described in Protocol 1.
-
Visualization of Workflows and Mechanisms
Workflow for SLN Formulation by High-Pressure Homogenization
Caption: Workflow for High-Pressure Homogenization.
General Cellular Uptake Pathways for Nanoparticles
While specific pathways for this compound-SLNs are not extensively documented, nanoparticles are generally internalized by cells through various endocytic mechanisms. Sucrose esters have also been suggested to enhance drug absorption by inhibiting P-glycoprotein (P-gp) efflux pumps.[5]
Caption: General cellular uptake and P-gp inhibition.
References
Application of Sucrose Stearate in Amorphous Solid Dispersions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amorphous solid dispersions (ASDs) are a key strategy for improving the oral bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs). By dispersing the API in an amorphous state within a carrier matrix, ASDs can enhance solubility and dissolution rates. Sucrose (B13894) stearate (B1226849), a non-ionic surfactant composed of sucrose and stearic acid, is a versatile and biocompatible excipient. Its GRAS (Generally Recognized as Safe) status, biodegradability, and range of Hydrophilic-Lipophilic Balance (HLB) values make it an attractive candidate for developing ASDs. This document provides detailed application notes and experimental protocols for utilizing sucrose stearate in the formulation of amorphous solid dispersions.
Mechanism of Action and Advantages
This compound stabilizes the amorphous form of an API through several mechanisms:
-
Inhibition of Molecular Mobility: By creating a viscous microenvironment, this compound restricts the movement of API molecules, thereby preventing nucleation and crystal growth.
-
Hydrogen Bonding: The numerous hydroxyl groups on the sucrose moiety of this compound can form hydrogen bonds with functional groups on the API, disrupting the drug's crystal lattice and stabilizing it in its amorphous form.[1]
-
Steric Hindrance: The bulky structure of this compound can physically separate API molecules, further preventing recrystallization.
Advantages of using this compound in ASDs include:
-
Enhanced Solubility and Dissolution: Facilitates the release of the API in a supersaturated state, leading to improved absorption.[2]
-
Biocompatibility and Safety: Generally recognized as safe for oral administration.
-
Versatility: Available in various grades with different HLB values, allowing for formulation flexibility.[3]
-
Suitability for Thermal Processing: Its relatively low melting point makes it suitable for hot-melt extrusion (HME).
Experimental Protocols
Detailed methodologies for preparing and characterizing amorphous solid dispersions using this compound are provided below. These protocols are generalized and may require optimization based on the specific properties of the API.
Protocol 1: Preparation of Amorphous Solid Dispersion by Hot-Melt Extrusion (HME)
This protocol describes the use of HME to prepare an ASD of a poorly soluble drug (e.g., Ibuprofen) with this compound.
Materials:
-
Poorly soluble API (e.g., Ibuprofen)
-
This compound (e.g., Sucroester® WE15)
-
Hot-Melt Extruder (e.g., single-screw or twin-screw extruder)
Procedure:
-
Premixing: Physically mix the API and this compound at the desired weight ratio (e.g., 60:40 or 30:70 drug-to-carrier) for 15 minutes to ensure homogeneity.[4]
-
Extruder Setup: Set the temperature profile of the extruder zones. For an Ibuprofen/Sucroester® WE15 formulation, a temperature range of 55-65°C across the extruder zones can be used.[4] Set the screw speed (e.g., 30 rpm).[4]
-
Extrusion: Feed the physical mixture into the extruder at a constant rate. The molten extrudate is then passed through a die.
-
Cooling and Milling: Cool the extrudate to room temperature. Mill the cooled extrudate to a uniform particle size.
-
Storage: Store the resulting ASD powder in a desiccator to prevent moisture-induced recrystallization.
Experimental Workflow for Hot-Melt Extrusion
References
- 1. Molecular Interactions in Solid Dispersions of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 3. Sucrose esters with various hydrophilic-lipophilic properties: novel controlled release agents for oral drug delivery matrix tablets prepared by direct compaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
Enhancing Oral Bioavailability of Poorly Soluble Drugs with Sucrose Stearate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols on the use of sucrose (B13894) stearate (B1226849) to improve the oral bioavailability of poorly soluble drugs, which are often classified under the Biopharmaceutics Classification System (BCS) as Class II.[1] Sucrose stearate, a non-ionic surfactant composed of sucrose and stearic acid, is a versatile and biocompatible excipient with a "Generally Recognized as Safe" (GRAS) status.[1] Its biodegradability and wide range of Hydrophilic-Lipophilic Balance (HLB) values make it a highly attractive ingredient for various oral drug delivery systems.[1][2]
Mechanism of Action
This compound's effectiveness in enhancing oral drug delivery is attributed to its amphiphilic nature, where the sucrose head provides hydrophilicity and the stearic acid tail offers lipophilicity.[1] This structure enables it to function as a surfactant, emulsifier, solubilizer, and release modulator. The primary mechanisms through which this compound enhances the oral bioavailability of poorly soluble drugs include:
-
Improved Solubility and Dissolution: By forming micelles and reducing the interfacial tension between the drug and the dissolution medium, this compound can significantly increase the solubility and dissolution rate of drugs with poor water solubility.[1]
-
Enhanced Permeability: It can fluidize the cell membrane and modulate the tight junctions of the intestinal epithelium, which facilitates both paracellular and transcellular absorption of drugs.[1][3]
-
Inhibition of P-glycoprotein (P-gp) Efflux: Some studies indicate that sucrose esters have the potential to inhibit the P-gp efflux pump, a key factor in drug resistance. This inhibition leads to increased intracellular drug concentration and thereby improves bioavailability.[1] However, other research suggests that while sucrose esters enhance drug penetration by fluidizing the plasma membrane, they may not directly inhibit P-gp.[3]
A diagram illustrating the multifaceted mechanism of action of this compound is provided below.
Applications in Formulation Development
This compound can be integrated into various oral dosage forms, with the choice of formulation depending on the drug's physicochemical properties and the desired release profile.[1]
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)
SLNs and NLCs are lipid-based nanoparticles ideal for encapsulating lipophilic drugs, offering protection from degradation and enhancing oral bioavailability.[1] In these formulations, this compound functions as a stabilizer, preventing particle aggregation and ensuring a uniform and small particle size.[1]
Table 1: Composition and Physicochemical Properties of Clotrimazole-Loaded SLNs and NLCs
| Formulation Type | Drug | This compound Grade | Average Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) |
| SLN | Clotrimazole | D-1216 | ~120 | ~0.23 | ~87 |
| NLC | Clotrimazole | D-1216 | ~160 | 0.15 | ~88 |
Data sourced from a representative study.[1]
Self-Emulsifying Drug Delivery Systems (SEDDS)
SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions or microemulsions in the gastrointestinal fluid.[1][4][5] this compound, with its range of HLB values, is a valuable surfactant or co-surfactant in SEDDS, facilitating stable emulsion formation and enhancing drug solubilization.[1]
Lipid Matrix Tablets
This compound can be incorporated into lipid matrix tablets to modulate drug release. The choice of this compound with a specific HLB value can influence the release kinetics. Generally, a higher HLB value corresponds to a faster drug release rate.[6] For instance, a study on etodolac (B1671708) lipid matrix tablets found that a formulation with this compound D1805® (HLB 5) provided controlled release over 12 hours.[6]
Experimental Protocols
Preparation of Solid Lipid Nanoparticles (SLNs)
This protocol outlines the preparation of drug-loaded SLNs using a hot homogenization and ultrasonication method.[1]
Materials:
-
Poorly soluble drug (e.g., Clotrimazole)
-
Solid Lipid (e.g., Compritol® 888 ATO)
-
This compound (e.g., D-1216)
-
Purified Water
Procedure:
-
Preparation of Lipid Phase: Weigh and melt the solid lipid and the drug together at a temperature approximately 5-10°C above the lipid's melting point.[1]
-
Preparation of Aqueous Phase: Disperse the this compound in purified water and heat it to the same temperature as the lipid phase.[1]
-
Homogenization: Add the hot aqueous phase to the molten lipid phase and subject the mixture to high-shear homogenization.
-
Ultrasonication: Further reduce the particle size of the resulting emulsion by ultrasonication.
-
Cooling: Allow the nanoemulsion to cool down to room temperature to form the SLN dispersion.
Characterization:
-
Particle Size and Polydispersity Index (PDI): Analyze using dynamic light scattering.
-
Encapsulation Efficiency: Determine by separating the free drug from the SLNs and quantifying the entrapped drug.
-
In Vitro Dissolution: Study the drug release profile using a USP dissolution apparatus (e.g., Apparatus II, paddle method) in a suitable dissolution medium.[1]
Formulation and Evaluation of Self-Emulsifying Drug Delivery Systems (SEDDS)
This protocol provides a general method for the formulation and evaluation of SEDDS. Optimization is necessary based on the specific drug and excipients used.[1]
Materials:
-
Poorly soluble drug
-
Oil (e.g., Captex 200)
-
Surfactant (this compound)
-
Co-surfactant (e.g., Capmul MCM)
Procedure:
-
Formulation: Dissolve the drug in the selected oil. Then, add the this compound and co-surfactant. Vortex the mixture until a clear, homogenous solution is formed.[1]
-
Characterization of Liquid SEDDS:
-
Self-Emulsification Assessment: Add a small amount of the SEDDS formulation to a larger volume of aqueous medium with gentle agitation. Record the time for emulsification and visually inspect the resulting emulsion for clarity and stability.[1]
-
Droplet Size Analysis: Determine the droplet size of the emulsion formed upon dilution using dynamic light scattering.
-
Preparation of Solid Lipid Matrix Tablets
This protocol describes the preparation of lipid matrix tablets using the hot fusion method.[6]
Materials:
-
Poorly soluble drug (e.g., Etodolac)
-
Lipid (e.g., Precirol® ATO 5, Compritol® ATO 888)
-
This compound (e.g., D-1805® with HLB 5)
-
Filler (e.g., Lactose/Avicel® PH101 mixture)
-
Other excipients (glidants, lubricants)
Procedure:
-
Melting and Dispersion: Melt the lipid and add the drug and this compound. Mix until a homogenous dispersion is achieved.
-
Solidification and Granulation: Cool the molten mixture to room temperature to solidify. Mill and sieve the solidified mass to obtain granules of a suitable size.
-
Blending: Blend the granules with other excipients like fillers, glidants, and lubricants.[1]
-
Compression: Compress the final blend into tablets using a tablet press.[1]
Characterization:
-
Tablet Properties: Evaluate hardness, friability, weight variation, and thickness according to pharmacopeial standards.[1]
-
In Vitro Drug Release: Perform dissolution studies to determine the drug release profile over a specific period.
Table 2: Investigated Variables in the Formulation of Etodolac Lipid Matrix Tablets
| Variable | Materials Investigated |
| Lipid Type | Stearic acid, cetyl alcohol, cetostearyl alcohol, Imwitor® 900K, Precirol® ATO 5, Compritol® ATO 888 |
| Drug/Lipid Ratio | 1:0.25 and 1:0.50 |
| Filler Type | Lactose, Avicel® PH101, and their physical mixtures (2:1, 1:1, 1:2) |
| Surfactant's HLB | 5 (this compound D-1805®) and 11 (this compound D-1811®) |
| Drug/Surfactant Ratio | 20:1 and 10:1 |
Data adapted from a study on etodolac lipid matrix tablets.[6]
Conclusion
This compound is a highly functional and versatile excipient for the oral delivery of a broad range of drugs, particularly those with poor solubility.[1] Its capacity to enhance solubility, improve permeability, and form stable drug delivery systems makes it an invaluable tool for overcoming the challenges associated with BCS Class II compounds.[1] The detailed protocols and quantitative data presented in these application notes offer a robust foundation for researchers and formulation scientists to leverage the full potential of this compound in the development of effective and safe oral drug products.[1] Further in vivo studies are essential to fully quantify the enhancement in bioavailability and continue to expand the applications of this promising excipient.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Sucrose esters with various hydrophilic-lipophilic properties: novel controlled release agents for oral drug delivery matrix tablets prepared by direct compaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sucrose esters increase drug penetration, but do not inhibit p-glycoprotein in caco-2 intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-Enriched Lipid Matrix Tablets of Etodolac: Modulation of Drug Release, Diffusional Modeling and Structure Elucidation Studies - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Impact of Sucrose Stearate on Caco-2 Cell Permeability: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sucrose (B13894) stearate (B1226849), a non-ionic surfactant and sucrose fatty acid ester, is increasingly utilized as an excipient in pharmaceutical formulations to enhance the oral bioavailability of poorly permeable drugs. Its ability to modulate the permeability of the intestinal epithelium is of significant interest in drug development. The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a well-established in vitro model that differentiates into a polarized monolayer of enterocytes, mimicking the intestinal barrier.[1][2][3][4] This document provides detailed application notes and protocols for investigating the impact of sucrose stearate on Caco-2 cell permeability, consolidating findings from various studies to guide researchers in this area.
Sucrose esters, including this compound, have been shown to increase the permeability of Caco-2 cell monolayers to various compounds.[5] This effect is achieved through the modulation of both paracellular and transcellular pathways. Mechanistically, sucrose esters can fluidize the plasma membrane and cause alterations in the structure of filamentous actin, which is a component of the tight junction complex. These changes lead to a reduction in the barrier function of the Caco-2 monolayer, thereby enhancing the transport of molecules across the cell layer.
Data Presentation: Quantitative Effects of Sucrose Esters on Caco-2 Permeability
The following tables summarize the quantitative data from studies investigating the effects of sucrose esters on Caco-2 cell permeability. These studies demonstrate a significant reduction in transepithelial electrical resistance (TEER), a key indicator of monolayer integrity, and an increase in the apparent permeability coefficient (Papp) of various marker compounds.
Table 1: Effect of Sucrose Esters on Transepithelial Electrical Resistance (TEER) of Caco-2 Monolayers
| Sucrose Ester | Concentration | % TEER Reduction (approx.) | Reference |
| Sucrose Laurate (SL) | 100 µg/mL (~0.2 mM) | ~25% | |
| Sucrose Laurate (SL) | 180 µg/mL (~0.34 mM) | ~45% |
Note: Specific quantitative data for this compound was not detailed in the search results, hence data for a representative sucrose ester (sucrose laurate) is presented. Researchers should perform dose-response studies for this compound to determine its specific effects.
Table 2: Effect of Sucrose Esters on the Apparent Permeability Coefficient (Papp) of Marker Compounds in Caco-2 Monolayers
| Marker Compound | Sucrose Ester(s) | Concentration | Fold Increase in Papp | Reference |
| Atenolol | Palmitate, Myristate, Laurate | Non-toxic concentrations | Significant Increase | |
| Fluorescein | Palmitate, Myristate, Laurate | Non-toxic concentrations | Significant Increase | |
| Vinblastine | Palmitate, Myristate, Laurate | Non-toxic concentrations | Significant Increase | |
| Rhodamine 123 | Palmitate, Myristate, Laurate | Non-toxic concentrations | Significant Increase | |
| Ovomucoid | Sucrose monoester fatty acids | Not specified | Significant Increase |
Note: The term "Significant Increase" is used where specific fold-increase values were not provided in the source material. It is recommended to quantify the Papp values for specific drugs of interest in the presence of this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to replicate and build upon existing studies.
Caco-2 Cell Culture and Monolayer Formation
This protocol outlines the standard procedure for culturing Caco-2 cells to form a differentiated and polarized monolayer suitable for permeability studies.
Materials:
-
Caco-2 cell line (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.
-
Transwell® permeable supports (e.g., 0.4 µm pore size)
-
Cell culture flasks, plates, and other sterile consumables.
-
Incubator at 37°C with 5% CO2 and 95% humidity.
Protocol:
-
Cell Seeding: Culture Caco-2 cells in flasks. Upon reaching 80-90% confluency, detach the cells using trypsin-EDTA. Seed the cells onto the apical side of Transwell® inserts at a density of approximately 1 x 10^5 cells/cm².
-
Differentiation: Culture the cells on the Transwell® inserts for 18-22 days to allow for spontaneous differentiation into a polarized monolayer. Change the culture medium in both the apical and basolateral compartments every 2-3 days.
-
Monolayer Integrity Check: Before conducting permeability experiments, assess the integrity of the Caco-2 monolayer by measuring the Transepithelial Electrical Resistance (TEER). Monolayers with TEER values between 150-400 Ω·cm² are typically considered suitable for experiments.
Cytotoxicity Assay
It is crucial to determine the non-toxic concentration range of this compound before conducting permeability assays. The MTT assay is a common method for assessing cell viability.
Materials:
-
Differentiated Caco-2 cell monolayers on a 96-well plate.
-
This compound solutions at various concentrations.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (B87167) (DMSO).
-
Plate reader.
Protocol:
-
Treatment: Add different concentrations of this compound to the apical side of the Caco-2 monolayers and incubate for a period relevant to the planned permeability assay (e.g., 2 hours).
-
MTT Addition: After incubation, remove the treatment solutions and add 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 200 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader. Cell viability is expressed as a percentage relative to the untreated control cells.
Transepithelial Electrical Resistance (TEER) Measurement
TEER measurement is a non-invasive method to evaluate the integrity of the tight junctions and the overall barrier function of the Caco-2 monolayer.
Materials:
-
Epithelial Volt-Ohm Meter (EVOM) with "chopstick" electrodes.
-
Differentiated Caco-2 cell monolayers on Transwell® inserts.
-
Hanks' Balanced Salt Solution (HBSS) or transport buffer.
Protocol:
-
Equilibration: Before measurement, replace the culture medium in the apical and basolateral compartments with pre-warmed HBSS and allow the cells to equilibrate for 30 minutes at room temperature.
-
Measurement: Place the "chopstick" electrodes into the apical and basolateral compartments, ensuring the shorter electrode is in the apical side and the longer one in the basolateral side. Record the resistance reading.
-
Calculation: To obtain the TEER value in Ω·cm², subtract the resistance of a blank Transwell® insert (without cells) from the measured resistance and then multiply by the surface area of the insert. TEER (Ω·cm²) = (R_total - R_blank) x Area (cm²)
Paracellular Permeability Assay
This assay measures the flux of a paracellular marker (a substance that primarily crosses the epithelium through the tight junctions) across the Caco-2 monolayer.
Materials:
-
Differentiated Caco-2 cell monolayers on Transwell® inserts.
-
This compound solution at a pre-determined non-toxic concentration.
-
Paracellular marker (e.g., Lucifer Yellow or FITC-dextran).
-
Transport buffer (e.g., HBSS).
-
Fluorescence plate reader.
Protocol:
-
Pre-treatment: Wash the Caco-2 monolayers with pre-warmed transport buffer. Add the this compound solution to the apical compartment and incubate for a defined period.
-
Permeability Measurement: After pre-treatment, add the paracellular marker to the apical (donor) compartment. At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) compartment.
-
Quantification: Measure the concentration of the marker in the collected samples using a fluorescence plate reader.
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of permeation of the marker across the monolayer.
-
A is the surface area of the Transwell® insert.
-
C0 is the initial concentration of the marker in the donor compartment.
-
Visualizations
Signaling Pathways and Mechanisms
The following diagrams illustrate the proposed mechanisms by which this compound impacts Caco-2 cell permeability.
References
- 1. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. enamine.net [enamine.net]
- 3. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. admescope.com [admescope.com]
- 5. Sucrose esters increase drug penetration, but do not inhibit p-glycoprotein in caco-2 intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sucrose Stearate in Mucoadhesive Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sucrose (B13894) stearate (B1226849), a non-ionic surfactant composed of sucrose and stearic acid, is a versatile and biocompatible excipient with significant potential in the development of targeted drug delivery systems.[1] Its Generally Recognized as Safe (GRAS) status, biodegradability, and wide range of Hydrophilic-Lipophilic Balance (HLB) values make it an attractive candidate for various pharmaceutical formulations.[1] This document provides detailed application notes and experimental protocols for leveraging the mucoadhesive properties of sucrose stearate to enhance targeted drug delivery. Mucoadhesive formulations interact with the mucus layer of epithelial tissues, prolonging residence time at the site of absorption and enabling intimate contact with the absorbing surface, which can significantly improve drug bioavailability.
The mucoadhesive potential of sucrose esters can be attributed to secondary interactions, such as hydrogen bonding, between the sucrose head of the molecule and the mucin glycoproteins that are the primary component of mucus. This interaction can lead to an increase in the viscosity of the formulation when in contact with mucus, promoting adhesion.
Data Presentation
The following tables summarize key parameters for the formulation and characterization of this compound-based mucoadhesive systems. Data is compiled from studies on sucrose esters and analogous mucoadhesive systems to provide a predictive framework.
Table 1: Formulation Parameters for this compound-Based Mucoadhesive Systems
| Formulation Component | Concentration Range (% w/w) | Purpose | Reference / Rationale |
| This compound | 1 - 10% | Primary mucoadhesive agent, surfactant, stabilizer | Based on gelling properties and use in emulsions[2][3] |
| Bioadhesive Polymer (e.g., HPMC, Carbopol) | 1 - 5% | Enhance mucoadhesive strength and control release | Common practice in mucoadhesive formulations |
| Active Pharmaceutical Ingredient (API) | 0.1 - 20% | Therapeutic agent | Dependent on drug potency and solubility |
| Plasticizer (e.g., Glycerol (B35011), Propylene Glycol) | 5 - 15% | Improve flexibility of film formulations | Standard for buccal and oral films |
| Solvent (e.g., Water, Ethanol/Water) | q.s. to 100% | Vehicle for formulation | Dependent on solubility of components |
Table 2: Characterization of Sucrose Ester-Based Mucoadhesive Formulations
| Parameter | Method | Typical Values / Observations | Reference / Rationale |
| Mucoadhesive Force | Tensile Strength Measurement | 0.2 - 0.8 N (for films) | Adapted from studies on sucrose palmitate films[2] |
| Work of Mucoadhesion | Calculated from Force-Displacement Curve | 0.05 - 0.3 mJ | Adapted from studies on sucrose palmitate films[2] |
| In Vitro Drug Release | USP Dissolution Apparatus (e.g., Apparatus II) | Sustained release over 8-12 hours | Dependent on formulation composition and polymer matrix[3] |
| Rheological Synergy with Mucin | Viscosity Measurement of Formulation-Mucin Mixture | Increased viscosity upon mixing with mucin solution | Indicates mucoadhesive interaction[1] |
| Ex Vivo Permeation | Franz Diffusion Cell with Buccal or Intestinal Mucosa | Enhanced permeation compared to control formulations | Demonstrates absorption-enhancing potential |
| In Vivo Residence Time | Gamma Scintigraphy or SPECT/CT Imaging | Prolonged retention at the site of administration | Confirms mucoadhesion in a biological system[1] |
Experimental Protocols
Protocol 1: Preparation of a Mucoadhesive Film with this compound
Objective: To prepare a mucoadhesive film for buccal or oral drug delivery.
Materials:
-
This compound (specify HLB value)
-
Hydroxypropyl Methylcellulose (HPMC)
-
Active Pharmaceutical Ingredient (API)
-
Glycerol
-
Ethanol
-
Purified Water
-
Petri dish
Procedure:
-
Disperse the specified amount of HPMC in purified water with constant stirring until a homogenous gel is formed.
-
In a separate container, dissolve the this compound and the API in ethanol.
-
Slowly add the ethanolic solution of this compound and API to the HPMC gel with continuous stirring.
-
Add glycerol to the mixture and continue stirring until a uniform dispersion is achieved.
-
Sonicate the mixture for 15-30 minutes to remove any entrapped air bubbles.
-
Pour the resulting solution into a petri dish and allow it to dry at room temperature or in a controlled environment (e.g., 40°C oven) for 24-48 hours.
-
Once dried, carefully peel the film from the petri dish and cut it into the desired size for further evaluation.
Protocol 2: In Vitro Evaluation of Mucoadhesive Strength
Objective: To quantify the force required to detach the mucoadhesive formulation from a mucosal surface.
Materials:
-
Mucoadhesive formulation (e.g., film or tablet)
-
Freshly excised mucosal tissue (e.g., porcine buccal mucosa)
-
Phosphate buffered saline (PBS), pH 6.8
-
Tensile tester or texture analyzer
-
Cyanoacrylate adhesive
Procedure:
-
Mount a section of the mucosal tissue on the lower platform of the tensile tester, ensuring the mucosal side is facing up.
-
Secure the mucoadhesive film to the upper probe of the tensile tester using a cyanoacrylate adhesive.
-
Moisten the mucosal surface with a small, controlled volume of PBS.
-
Lower the upper probe until the film makes contact with the mucosal surface.
-
Apply a constant contact force (e.g., 0.5 N) for a specified contact time (e.g., 60 seconds) to allow for mucoadhesive bond formation.
-
Initiate the detachment process by moving the upper probe upwards at a constant speed (e.g., 0.1 mm/s).
-
Record the force required to detach the film from the mucosa. The peak force is recorded as the mucoadhesive force.
-
Calculate the work of mucoadhesion from the area under the force-displacement curve.
Protocol 3: Rheological Evaluation of Mucoadhesive Interaction
Objective: To assess the interaction between the this compound formulation and mucin by measuring changes in viscosity.
Materials:
-
This compound formulation (liquid or semi-solid)
-
Porcine gastric mucin
-
Simulated intestinal fluid (SIF), pH 6.8
-
Rheometer with cone-plate or parallel-plate geometry
Procedure:
-
Prepare a mucin dispersion (e.g., 2-5% w/v) in SIF.
-
Measure the viscosity of the this compound formulation and the mucin dispersion separately as controls.
-
Mix the this compound formulation with the mucin dispersion at a predetermined ratio (e.g., 1:1).
-
Immediately measure the viscosity of the mixture using the rheometer.
-
The rheological synergy (Δη) can be calculated as: Δη = η_mixture - (η_formulation + η_mucin), where η is the viscosity. A positive value indicates a mucoadhesive interaction.
Protocol 4: In Vitro Drug Release Study
Objective: To determine the rate and extent of drug release from the mucoadhesive formulation.
Materials:
-
Mucoadhesive formulation containing a known amount of API
-
USP Dissolution Apparatus II (Paddle Apparatus)
-
Dissolution medium (e.g., simulated intestinal fluid, pH 6.8)
-
Syringes and filters
-
HPLC or UV-Vis spectrophotometer for drug quantification
Procedure:
-
Place the mucoadhesive formulation in the dissolution vessel containing the pre-warmed dissolution medium (37 ± 0.5 °C).
-
Start the paddle rotation at a specified speed (e.g., 50 rpm).
-
At predetermined time intervals, withdraw a sample of the dissolution medium and replace it with an equal volume of fresh, pre-warmed medium.
-
Filter the samples and analyze the drug concentration using a validated analytical method (e.g., HPLC, UV-Vis).
-
Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
Visualizations
Caption: Experimental workflow for developing and evaluating this compound mucoadhesive formulations.
Caption: Proposed mechanism of this compound mucoadhesion for targeted drug delivery.
References
Troubleshooting & Optimization
How to prevent phase separation in sucrose stearate stabilized emulsions.
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing phase separation in sucrose (B13894) stearate (B1226849) stabilized emulsions. Below you will find a troubleshooting guide, frequently asked questions (FAQs), and detailed experimental protocols to assist in your formulation development.
Troubleshooting Guide: Preventing Phase Separation
Phase separation in emulsions can manifest in several ways, including creaming, coalescence, and flocculation. The following table summarizes common observations, their potential causes, and recommended solutions with key quantitative parameters to guide your experiments.
| Observation/Symptom | Potential Cause | Recommended Solution & Key Parameters |
| Creaming (A layer of concentrated emulsion at the top) | 1. Insufficient Viscosity: The continuous (aqueous) phase is not viscous enough to prevent oil droplets from rising. 2. Large Droplet Size: Larger droplets have a higher tendency to cream according to Stokes' Law. 3. Low Emulsifier Concentration: Not enough sucrose stearate to adequately stabilize the oil-water interface. | 1. Increase Aqueous Phase Viscosity: Add a hydrocolloid like xanthan gum. A typical concentration range is 0.15-0.5 wt%.[1][2] 2. Reduce Droplet Size: Improve homogenization by increasing mixing time (e.g., 3-5 minutes) or using a high-pressure homogenizer. Target a Z-average diameter below 1000 nm for better stability.[3][4] 3. Optimize Emulsifier Concentration: Increase the this compound concentration. The optimal range is often 2-5% w/w.[5][6] |
| Coalescence (Irreversible merging of oil droplets leading to oil separation) | 1. Incorrect HLB Value: The Hydrophilic-Lipophilic Balance (HLB) of the this compound is not suitable for the oil phase. 2. Insufficient Emulsifier: The concentration of this compound is too low to form a stable interfacial film around the oil droplets. 3. High Storage Temperature: Elevated temperatures increase the kinetic energy of droplets, leading to more frequent and forceful collisions. | 1. Select Appropriate HLB: For oil-in-water (O/W) emulsions, use a this compound with a high HLB value, typically in the range of 11-16.[6] 2. Increase Emulsifier Concentration: Ensure sufficient this compound is present, typically within the 2-5% w/w range.[5][6] 3. Control Storage Temperature: Store emulsions at a controlled, lower temperature (e.g., room temperature or refrigerated, if the formulation is stable at low temperatures). |
| Flocculation (Clumping of oil droplets without merging) | 1. Suboptimal pH: An acidic environment can lead to the hydrolysis of the sucrose ester, reducing its stabilizing capacity. 2. Presence of Electrolytes: Salts can disrupt the electrical double layer around the droplets, reducing repulsive forces. | 1. Adjust pH: Maintain the pH of the aqueous phase above 5.5 to ensure the stability of the this compound.[6] 2. Evaluate Electrolytes: If possible, use non-ionic additives. If electrolytes are necessary, use the lowest effective concentration and monitor for any signs of instability. |
| Immediate Phase Separation | 1. Incorrect Emulsifier Type: Using a low HLB this compound for an O/W emulsion. 2. Grossly Insufficient Emulsifier: Concentration is far below the required level to emulsify the oil phase. 3. Inadequate Homogenization: Insufficient energy input to break down the oil droplets. | 1. Verify HLB Value: Ensure the this compound has an HLB value between 11 and 16 for O/W emulsions.[6] 2. Significantly Increase Emulsifier Concentration: Start with at least 2% w/w and optimize from there.[5][6] 3. Ensure High-Shear Homogenization: Apply high shear for a sufficient duration (e.g., 3-5 minutes) to create a fine dispersion.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound for a stable O/W emulsion?
A1: The optimal concentration of this compound typically ranges from 2% to 5% (w/w).[5][6] The exact amount will depend on the oil phase concentration, the required viscosity, and the presence of other stabilizing agents. It is recommended to start with a concentration in this range and optimize based on stability testing.
Q2: How do I select the correct HLB value for my this compound?
A2: For creating stable oil-in-water (O/W) emulsions, a this compound with a high Hydrophilic-Lipophilic Balance (HLB) is required. An HLB value in the range of 11 to 16 is generally effective.[6] The required HLB can also be influenced by the polarity of the oil phase used in your formulation.
Q3: What is the ideal temperature for the emulsification process?
A3: For hot process emulsification, both the oil and water phases should be heated separately to approximately 70-75°C before mixing.[3] Maintaining a temperature of 40-50°C during homogenization is also a feasible approach.[5] It is important to note that rapid cooling can sometimes induce a gelling effect.[5]
Q4: Can I prepare a stable this compound emulsion using a cold process?
A4: Yes, one of the advantages of this compound is its suitability for cold process formulations.[7] The this compound should be thoroughly dispersed in either the oil or water phase before homogenization.
Q5: How does pH affect the stability of my emulsion?
A5: this compound emulsions are sensitive to acidic conditions. A pH below 5.5 can cause hydrolysis of the sucrose ester, which diminishes its emulsifying capability and leads to instability.[6] It is crucial to maintain a pH above 5.5 for optimal long-term stability.[6]
Q6: What is the effect of electrolytes on emulsion stability?
A6: Electrolytes, such as salts, can negatively impact emulsion stability by disrupting the protective layer formed by the non-ionic this compound around the oil droplets. This can lead to increased droplet size and potential flocculation. The effect is more pronounced with divalent cations (e.g., Ca²⁺) compared to monovalent cations (e.g., Na⁺). It is advisable to minimize the concentration of electrolytes in the formulation.
Experimental Protocols
Protocol 1: Preparation of a Stable O/W Emulsion (Hot Process)
Objective: To prepare a stable oil-in-water emulsion using this compound via a hot process method.
Materials:
-
This compound (HLB 11-16)
-
Oil Phase (e.g., mineral oil, vegetable oil)
-
Deionized Water
-
(Optional) Xanthan Gum (as a thickener)
-
(Optional) Preservative
Procedure:
-
Aqueous Phase Preparation: In a beaker, disperse the desired amount of xanthan gum (if used) in deionized water with constant stirring until fully hydrated. Add the this compound to the aqueous phase.
-
Oil Phase Preparation: In a separate beaker, weigh the oil phase ingredients.
-
Heating: Heat both the aqueous and oil phases separately to 70-75°C.[3]
-
Emulsification: Slowly add the hot oil phase to the hot aqueous phase while stirring.
-
Homogenization: Immediately subject the mixture to high-shear homogenization (e.g., using a rotor-stator homogenizer) for 3-5 minutes.[3]
-
Cooling: Allow the emulsion to cool to below 40°C with gentle, continuous stirring.
-
Final Additions: Once cooled, add any temperature-sensitive ingredients, such as preservatives.
-
pH Adjustment: Measure the pH of the final emulsion and, if necessary, adjust it to be above 5.5 using a suitable pH adjuster (e.g., citric acid or sodium hydroxide (B78521) solution).[6]
-
Storage: Transfer the final emulsion to a sealed container and store it at a controlled room temperature.
Protocol 2: Accelerated Stability Testing
Objective: To evaluate the long-term stability of the prepared emulsion under accelerated conditions.
Procedure:
-
Sample Preparation: Dispense the emulsion into several sealed, airtight containers.
-
Storage Conditions: Place the samples in a stability chamber at an elevated temperature, typically 40°C or 50°C. Keep control samples at room temperature (approximately 25°C).[3]
-
Evaluation Intervals: Assess the samples at predetermined time points (e.g., 24 hours, 1 week, 2 weeks, 1 month, and 3 months).
-
Parameters to Assess:
-
Visual Appearance: Look for any signs of phase separation, creaming, coalescence, or changes in color and odor.
-
Microscopic Analysis: Observe a drop of the emulsion under a microscope to check for changes in droplet size, distribution, and signs of aggregation.
-
Particle Size Analysis: Quantitatively measure changes in the mean droplet size (Z-average) and Polydispersity Index (PDI) over time using a particle size analyzer.
-
Viscosity Measurement: Use a viscometer to monitor any significant changes in the emulsion's viscosity.
-
pH Measurement: Check for any drift in the pH of the emulsion.
-
Protocol 3: Particle Size Analysis using Dynamic Light Scattering (DLS)
Objective: To determine the mean droplet size and size distribution of the emulsion.
Procedure:
-
Sample Preparation: Dilute a small amount of the emulsion with deionized water to a concentration that results in a slightly turbid appearance. This is necessary to prevent multiple scattering effects.[3]
-
Instrument Setup: Turn on the DLS instrument and allow it to warm up. Set the measurement parameters, including the temperature (e.g., 25°C) and the properties of the dispersant (water).[3]
-
Measurement: Transfer the diluted sample into a clean cuvette and place it in the instrument. Allow the sample to equilibrate to the set temperature for a few minutes before initiating the measurement.
-
Data Analysis: The instrument's software will perform an autocorrelation analysis of the scattered light intensity fluctuations to determine the particle size distribution. The key outputs to record are the Z-average diameter and the Polydispersity Index (PDI). A PDI value below 0.3 generally indicates a narrow and uniform size distribution.
Protocol 4: Viscosity Measurement using a Brookfield Viscometer
Objective: To measure the viscosity of the emulsion.
Procedure:
-
Sample Preparation: Ensure the emulsion is at a controlled temperature (e.g., 25 ± 0.5°C) and free of air bubbles.[8]
-
Instrument Setup: Turn on the viscometer. Select an appropriate spindle and rotational speed (RPM). The goal is to achieve a torque reading between 10% and 100%.[9] For highly viscous emulsions, a smaller spindle and lower speed are generally used, while for low-viscosity emulsions, a larger spindle and higher speed may be necessary.
-
Measurement: Immerse the selected spindle into the emulsion up to the immersion mark, avoiding the trapping of air bubbles.[10]
-
Data Acquisition: Start the spindle rotation and allow the reading to stabilize before recording the viscosity value in centipoise (cP) or milliPascal-seconds (mPa·s).[8] The stabilization time may vary depending on the sample's rheological properties.
Visualizations
Caption: Troubleshooting workflow for this compound emulsion instability.
Caption: Key factors influencing the stability of this compound emulsions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Sucrose Stearates Stabilized Oil-in-Water Emulsions: Gastrointestinal Fate, Cell Cytotoxicity and Proinflammatory Effects after Simulated Gastrointestinal Digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Semi-solid this compound-Based Emulsions as Dermal Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chemistscorner.com [chemistscorner.com]
- 8. Analytical Method Development: SOP for Viscosity Method Development Using Brookfield Viscometer – V 2.0 – SOP Guide for Pharma [pharmasop.in]
- 9. youtube.com [youtube.com]
- 10. bldeapharmacy.ac.in [bldeapharmacy.ac.in]
Managing the impact of pH on the stability of sucrose stearate emulsions.
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the impact of pH on the stability of sucrose (B13894) stearate (B1226849) emulsions.
Troubleshooting Guide
Issue: Emulsion is showing signs of instability (creaming, separation, or change in consistency) after pH adjustment.
Question: My sucrose stearate emulsion's stability has decreased after I lowered the pH. What is the cause and how can I fix it?
Answer: this compound is a non-ionic emulsifier that is sensitive to acidic conditions.[1] At a pH below 5.5, the sucrose ester can undergo hydrolysis, which breaks down the emulsifier and reduces its ability to stabilize the oil droplets, leading to instability.[1] Specifically, under acidic conditions, the glycosidic bond of the sucrose molecule is preferentially hydrolyzed.[2] This degradation of the emulsifier is a primary cause of emulsion failure in acidic environments.
Recommended Solutions:
-
pH Adjustment: The most effective solution is to adjust the pH of the aqueous phase to be above 5.5. A pH range of 5 to 7 is generally considered optimal for the long-term stability of this compound emulsions.
-
Buffering: Incorporate a suitable buffering agent into your aqueous phase to maintain a stable pH within the optimal range.
-
Formulation Check: Ensure other components in your formulation are not contributing to a decrease in pH over time.
Question: I am observing clumping of oil droplets (flocculation) in my emulsion. Could pH be the cause?
Answer: Yes, a suboptimal pH can lead to flocculation. While this compound primarily provides steric hindrance to prevent droplets from coalescing, significant changes in pH can affect the overall interfacial properties. Acid-catalyzed hydrolysis reduces the concentration of effective emulsifier at the oil-water interface, weakening the protective barrier and allowing droplets to aggregate.
Recommended Solutions:
-
Verify and Adjust pH: Immediately measure the pH of your emulsion. If it is below 5.5, adjust it to the recommended range of 5-7.
-
Homogenization: Ensure your homogenization process is sufficient to create small, uniform droplets, which can improve the overall stability of the emulsion.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for this compound emulsions?
A1: For optimal stability, it is recommended to maintain the pH of a this compound emulsion above 5.5. Studies have shown that sucrose monoesters have excellent long-term stability in a pH range of 5 to 7 at room temperature.
Q2: What happens to this compound in acidic and alkaline conditions?
A2: this compound is susceptible to hydrolysis outside of its optimal pH range.
-
Acidic Conditions (pH < 4): The glycosidic bond of the sucrose molecule is preferentially broken, leading to a loss of the hydrophilic head. This significantly reduces the emulsifying capacity.
-
Alkaline Conditions (pH > 8): The ester bond linking the fatty acid tail to the sucrose head is selectively hydrolyzed. This also results in the breakdown of the surfactant molecule.
Q3: How does the degree of esterification of this compound affect its pH stability?
A3: Sucrose stearates with a higher monoester content tend to degrade faster than those with a higher content of di- or triesters in both acidic and alkaline conditions. However, materials with a higher degree of esterification can be more sensitive to electrolytes.
Q4: Can I use this compound in a low pH formulation?
A4: While it is challenging, it may be possible for short-term stability or if other stabilizing agents are included. One study noted the preparation of microemulsions that were stable at a pH of approximately 3.5. However, for long-term stability, it is generally not recommended. If a low pH is required, consider using a different emulsifier or a combination of emulsifiers that are stable in acidic conditions. For instance, the addition of an anionic emulsifier like lyso-lecithin has been shown to improve emulsion stability at low pH by increasing electrostatic repulsion between droplets.
Data on Emulsion Properties
| Emulsifier | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| This compound (S-1570) | 143.5 ± 7.4 | 0.424 ± 0.062 | -30.0 ± 2.2 |
| Data from a study on astaxanthin (B1665798) nanodispersions. |
Experimental Protocols
Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion (Hot Process)
This protocol describes a common method for preparing a stable O/W emulsion using this compound.
-
Prepare the Aqueous Phase: Weigh the deionized water in a beaker and add the this compound.
-
Prepare the Oil Phase: In a separate beaker, weigh the oil phase ingredients.
-
Heating: Heat both phases separately to 70-75°C. Gently stir the aqueous phase to ensure the this compound is fully dispersed.
-
Emulsification: Slowly add the hot oil phase to the hot aqueous phase while stirring.
-
Homogenization: Immediately homogenize the mixture using a high-shear homogenizer (e.g., rotor-stator) for 3-5 minutes.
-
Cooling: Allow the emulsion to cool while stirring gently.
-
Final pH Adjustment: Once the emulsion has cooled to below 40°C, measure the pH. If necessary, adjust the pH to be within the 5.5-7.0 range using a suitable acid or base.
Protocol 2: Accelerated Stability Testing
This protocol is used to assess the long-term stability of the prepared emulsion under stress conditions.
-
Sample Preparation: Dispense the final emulsion into sealed, airtight containers.
-
Storage Conditions:
-
Elevated Temperature: Store samples in a stability chamber at an elevated temperature, such as 40°C or 50°C.
-
Freeze-Thaw Cycles: Subject samples to repeated cycles of freezing (e.g., -10°C for 24 hours) and thawing at room temperature (25°C for 24 hours). Typically, three to five cycles are performed.
-
-
Evaluation: At predetermined intervals (e.g., 24 hours, 1 week, 1 month), evaluate the samples for:
-
Visual Appearance: Signs of phase separation, creaming, or coalescence.
-
pH: Any drift from the initial value.
-
Viscosity: Changes in flow properties.
-
Particle Size: An increase in droplet size using dynamic light scattering or microscopy.
-
Visualizations
Caption: Workflow for O/W emulsion preparation with a critical pH check.
Caption: How low pH leads to the destabilization of this compound emulsions.
References
Troubleshooting issues with sucrose stearate purity and impurities.
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with sucrose (B13894) stearate (B1226849). The following information addresses common issues related to purity, impurities, and analytical methodologies.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in sucrose stearate?
A1: this compound is a non-ionic surfactant synthesized from sucrose and stearic acid (or its esters)[1][2]. Due to the manufacturing process, several impurities can be present in the final product. These are broadly categorized as:
-
Process-Related Impurities: These include unreacted starting materials such as free sucrose and free stearic acid (or its methyl/ethyl esters)[3]. Residual catalysts and solvents used during synthesis and purification, like dimethyl sulfoxide (B87167) (DMSO), ethyl acetate, or isobutanol, may also be present[4][5].
-
Byproducts: Soaps (salts of fatty acids) can form during synthesis, especially in chemical methods utilizing alkaline catalysts.
-
Degradation Products: Exposure to high temperatures can cause this compound to degrade. Thermal degradation of the sucrose moiety can lead to the formation of furan (B31954) derivatives, aldehydes, and ketones. The stearate portion can break down into various hydrocarbons. Hydrolysis, facilitated by strong acids, bases, or high temperatures, can break the ester bond, yielding sucrose and stearic acid.
-
Other Impurities: Depending on the grade, there may be limits on heavy metals (lead, arsenic, mercury), sulfated ash, and water content.
Q2: How does the purity of this compound affect its function?
A2: The functionality and safety of this compound are directly linked to its composition. The ratio of mono-, di-, and higher esters determines its hydrophilic-lipophilic balance (HLB), which in turn dictates its emulsifying properties. High monoester content generally corresponds to a higher HLB, making it suitable for oil-in-water emulsions. The presence of impurities can negatively impact formulation stability, predictability of performance, and safety. For instance, excess free fatty acids can alter the pH and stability of a formulation, while residual solvents may have toxicological implications.
Q3: What are the typical purity specifications for pharmaceutical-grade this compound?
A3: Pharmaceutical-grade this compound must adhere to strict purity standards defined by pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). These standards ensure lot-to-lot consistency and safety in drug formulations. Key specifications are summarized in the table below.
Data Presentation: Impurity and Composition Specifications
Table 1: Purity and Impurity Limits for this compound (Food and Pharmaceutical Grades)
| Parameter | Food Grade (21 CFR 172.859) | Pharmaceutical Grade (Typical EP/USP) |
| Total Esters | ≥ 80% | Varies by Type (I, II, III) |
| Free Sucrose | ≤ 5% | ≤ 4% |
| Acid Value | ≤ 6 | ≤ 6 |
| Residue on Ignition (Sulfated Ash) | ≤ 2% | ≤ 1.5% |
| Water Content | Not Specified | ≤ 4.0% |
| Ethyl Acetate | ≤ 350 ppm | Specified under residual solvents |
| Dimethyl Sulfoxide (DMSO) | ≤ 2 ppm | Specified under residual solvents |
| Lead | Not Specified | Limits on heavy metals apply |
Table 2: Composition of Different Types of this compound (Ph. Eur.)
| Ester Content | Type I | Type II | Type III |
| Monoesters | ≥ 50.0% | 20.0% - 45.0% | 15.0% - 25.0% |
| Diesters | ≤ 40.0% | 30.0% - 40.0% | 30.0% - 45.0% |
| Triesters and Polyesters (Sum) | ≤ 25.0% | ≤ 30.0% | 35.0% - 50.0% |
Troubleshooting Guides
HPLC Analysis Issues
Q4: My HPLC chromatogram shows a large, early-eluting peak. What could this be?
A4: An early-eluting, large peak in a reversed-phase HPLC analysis of this compound often corresponds to free sucrose . Sucrose is highly polar and has a low affinity for the nonpolar stationary phase, causing it to elute quickly with the mobile phase. To confirm, you can inject a sucrose standard solution and compare the retention times.
Q5: I am seeing unexpected peaks or a noisy baseline in my HPLC-ELSD analysis. What should I check?
A5: A noisy baseline or ghost peaks in HPLC-ELSD can be caused by several factors. Here is a troubleshooting workflow:
Caption: Troubleshooting workflow for HPLC-ELSD analysis.
Q6: The retention times of my sucrose ester peaks are shifting between runs. What is the cause?
A6: Retention time variability can compromise the reliability of your results. Common causes include:
-
Mobile Phase Composition: Inconsistent mixing of the mobile phase, especially in gradient elution, or evaporation of a volatile solvent component can alter polarity and affect retention times. Ensure the mobile phase is well-mixed and covered.
-
Flow Rate Fluctuation: Issues with the pump, such as air bubbles or faulty check valves, can lead to an unstable flow rate. Degas the mobile phase and purge the pump.
-
Temperature Changes: Column temperature affects solvent viscosity and analyte interaction with the stationary phase. Use a column oven to maintain a stable temperature.
-
Column Equilibration: Insufficient equilibration time between gradient runs can cause retention time drift. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
Thermal Analysis Issues
Q7: My TGA results show a weight loss at a lower temperature than expected (>100°C but <200°C). What does this indicate?
A7: While significant decomposition of this compound typically begins above 220°C, weight loss at lower temperatures can indicate the presence of volatile or semi-volatile impurities. A transition around 100°C often suggests the presence of water. Weight loss between 150°C and 200°C could be due to the volatilization of residual solvents from the synthesis process.
Q8: My DSC thermogram shows an unexpected exothermic peak before the melting point. What could this be?
A8: An exothermic peak (a dip in the heat flow curve) before the main melting endotherm can indicate a phenomenon known as "cold crystallization." This occurs if the sample is partially amorphous and crystallizes upon heating. This can be influenced by the sample's thermal history. To confirm, you can run a heat-cool-heat cycle. The exotherm should disappear on the second heating scan.
Caption: Logical workflow for investigating an unexpected DSC exotherm.
Experimental Protocols
Protocol 1: HPLC-ELSD Purity Analysis of this compound
This method is adapted from established protocols for the analysis of sucrose esters and their impurities.
Objective: To separate and quantify sucrose mono-, di-, and tri-esters, as well as free sucrose and stearic acid.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC)
-
Evaporative Light Scattering Detector (ELSD)
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Tetrahydrofuran (THF, HPLC grade)
-
Water (HPLC grade)
-
Ammonium (B1175870) Acetate
-
This compound Sample
-
Sucrose Reference Standard
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Acetonitrile with 10 µg/mL ammonium acetate.
-
Mobile Phase B: A mixture of Tetrahydrofuran and water (90:10 v/v) with 10 µg/mL ammonium acetate.
-
Degas both mobile phases before use.
-
-
Standard Solution Preparation:
-
Accurately weigh about 10 mg of Sucrose Reference Standard into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with a mixture of THF and water (87.5:12.5 v/v).
-
-
Sample Solution Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample into a 1 mL volumetric flask.
-
Dissolve in and dilute to volume with a mixture of THF and water (87.5:12.5 v/v).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 40°C
-
ELSD Settings: Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 L/min (optimize as per manufacturer's instructions).
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 30 95 5 | 35 | 95 | 5 |
-
-
Data Analysis:
-
Identify peaks based on the retention times of standards (for free sucrose) and relative retention times for mono-, di-, and triesters.
-
Quantify the components using area normalization or by constructing a calibration curve for absolute quantification if required.
-
Protocol 2: Thermogravimetric Analysis (TGA) of this compound
This protocol outlines a standard method for assessing the thermal stability of this compound.
Objective: To determine the onset temperature of decomposition for this compound.
Instrumentation:
-
Calibrated Thermogravimetric Analyzer (TGA)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample into a clean, tared TGA pan (e.g., aluminum or platinum).
-
-
TGA Conditions:
-
Purge Gas: Nitrogen, at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.
-
-
-
Data Analysis:
-
Plot the percentage weight loss as a function of temperature.
-
Determine the onset temperature of decomposition (Tonset) from the resulting TGA curve. This is often calculated as the intersection of the baseline tangent and the tangent of the steepest weight loss slope.
-
The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of weight loss.
-
References
- 1. This compound BP EP USP Pharma Grade Supplier & Manufacturer | Factory Price [jeiferpharm.com]
- 2. Sucrose Monostearate or this compound Manufacturers, with SDS [mubychem.com]
- 3. benchchem.com [benchchem.com]
- 4. eCFR :: 21 CFR 172.859 -- Sucrose fatty acid esters. [ecfr.gov]
- 5. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
Navigating Batch-to-Batch Variability of Sucrose Stearate: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Sucrose (B13894) stearate (B1226849) is a widely utilized non-ionic surfactant in pharmaceutical formulations, valued for its emulsifying, solubilizing, and stabilizing properties.[1][2] However, its inherent batch-to-batch variability can present significant challenges during drug development and manufacturing, impacting formulation stability, performance, and reproducibility.[3][4][5] This technical support center provides a comprehensive guide to understanding, characterizing, and mitigating the effects of this variability.
Frequently Asked Questions (FAQs)
Q1: What is sucrose stearate and why is it used in pharmaceutical formulations?
A1: this compound is a non-ionic surfactant synthesized by esterifying sucrose with stearic acid, a fatty acid derived from vegetable sources. Its amphiphilic nature, with a hydrophilic sucrose head and a lipophilic stearic acid tail, allows it to stabilize oil-in-water emulsions, improve the solubility of poorly water-soluble drugs, and act as a release modulator in various dosage forms. Its biodegradability, biocompatibility, and "Generally Recognized as Safe" (GRAS) status make it a favorable excipient in oral, topical, and parenteral formulations.
Q2: What are the primary sources of batch-to-batch variability in this compound?
A2: The primary sources of variability in this compound batches include:
-
Degree of Esterification: The ratio of mono-, di-, and higher esters of sucrose can vary between batches. This directly influences the Hydrophilic-Lipophilic Balance (HLB) value, a critical parameter for emulsion stability.
-
Fatty Acid Composition: While the primary fatty acid is stearic acid, the presence of other fatty acids (like palmitic acid) can differ, affecting the surfactant's properties.
-
Residual Impurities: The levels of unreacted starting materials, such as free sucrose and free stearic acid, can vary.
-
Manufacturing Process: Differences in the manufacturing process between suppliers or even between different production runs from the same supplier can introduce variability.
-
Physical Properties: Variations in particle size, density, and flowability can impact processing and formulation uniformity.
Q3: How does batch-to-batch variability of this compound impact my formulation?
A3: Inconsistent batches of this compound can lead to several formulation issues:
-
Emulsion Instability: Variations in the HLB value can lead to creaming, coalescence, or phase separation in emulsions and nanoemulsions.
-
Inconsistent Drug Release: Changes in the ester composition can alter the drug release profile from solid and semi-solid dosage forms.
-
Crystallization: High concentrations or changes in solubility due to batch differences can cause the this compound to crystallize out of the formulation during storage, especially at lower temperatures.
-
Manufacturing Challenges: Differences in physical properties can affect powder flow and tablet manufacturing processes.
-
Variable Bioavailability: Inconsistent solubilization of poorly soluble drugs can lead to variable drug absorption and bioavailability.
Q4: What are the key quality control parameters to check on a Certificate of Analysis (CoA) for this compound?
A4: When evaluating a CoA for this compound, pay close attention to the following parameters:
-
Content of Mono-, Di-, and Triesters: This is a critical indicator of the HLB value and emulsifying properties.
-
Acid Value: Indicates the amount of free fatty acids.
-
Saponification Value: Relates to the average molecular weight of the fatty acids.
-
Melting Point: Can provide an indication of the overall composition and purity.
-
Ash Content (Residue on Ignition): Measures the amount of inorganic impurities.
-
Fatty Acid Composition: Details the profile of fatty acids used in the synthesis.
Troubleshooting Guide
This guide addresses common issues encountered due to this compound variability.
| Observed Issue | Potential Cause Related to this compound Variability | Recommended Action(s) |
| Emulsion Instability (Creaming, Phase Separation) | Incorrect or variable Hydrophilic-Lipophilic Balance (HLB) value of the this compound batch for the specific oil phase. | 1. Verify the required HLB for your oil phase. 2. Request the mono-ester content or HLB value of the specific batch from the supplier. 3. Characterize the incoming batch for its HLB value (see Experimental Protocols). 4. Consider blending batches to achieve a consistent HLB. |
| Crystallization of Surfactant in Formulation | Batch has a higher proportion of less soluble higher esters or a higher overall concentration. | 1. Analyze the ester composition of the problematic batch using HPLC. 2. Incorporate a co-solvent (e.g., glycerin) or a hydrocolloid (e.g., xanthan gum) to improve solubility and inhibit crystal growth. 3. Optimize storage conditions to avoid low temperatures. |
| Inconsistent Drug Dissolution Profiles | Variation in the solubilizing capacity of different this compound batches due to differing ester compositions. | 1. Perform dissolution testing on formulations made with different batches of this compound. 2. Characterize the ester profile of each batch to establish a correlation with dissolution performance. 3. Define a tighter specification for the mono-ester content with your supplier. |
| Poor Powder Flow during Manufacturing | Differences in particle size, shape, and density between batches. | 1. Measure the particle size distribution and bulk/tapped density of incoming batches. 2. Implement a pre-processing step like milling or sieving to ensure consistent particle characteristics. 3. Adjust manufacturing process parameters (e.g., blender speed, feed rate) based on the properties of the specific batch. |
Quantitative Data Summary
Table 1: Typical Physicochemical Properties of Different this compound Grades.
| Parameter | This compound (High HLB) | This compound (Mid HLB) | This compound (Low HLB) |
| Typical HLB Value | 11 - 16 | 7 - 10 | 1 - 6 |
| Mono-ester Content (%) | > 70% | 40 - 60% | < 40% |
| Appearance | White to off-white powder | White to off-white powder | Waxy solid |
| Solubility | Dispersible in water | Poorly dispersible in water | Insoluble in water |
| Primary Application | Oil-in-water (O/W) emulsions | W/O and O/W co-emulsifier | Water-in-oil (W/O) emulsions |
Note: These values are typical and can vary between suppliers and batches. It is crucial to consult the supplier's CoA and perform in-house characterization.
Key Experimental Protocols
Protocol 1: Determination of Sucrose Ester Composition by HPLC-ELSD
Objective: To quantify the relative amounts of mono-, di-, and higher esters in a batch of this compound. This is critical for assessing the consistency of the HLB value.
Methodology:
-
Standard Preparation:
-
Prepare individual standards of sucrose mono-stearate, di-stearate, and tri-stearate (if available) in a suitable solvent like Tetrahydrofuran (THF).
-
Create a mixed standard solution containing known concentrations of each ester.
-
-
Sample Preparation:
-
Accurately weigh and dissolve a known amount of the this compound batch in THF to a final concentration of approximately 10 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a gradient pump and autosampler.
-
Detector: Evaporative Light Scattering Detector (ELSD).
-
Column: A size-exclusion chromatography (SEC) column is often suitable for separating by molecular size (e.g., L21 packing).
-
Mobile Phase: Tetrahydrofuran (THF).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
-
Analysis:
-
Inject the standard solutions to determine the retention times for each ester.
-
Inject the sample solution.
-
Integrate the peak areas for the mono-, di-, and higher ester peaks.
-
Calculate the percentage of each ester in the sample based on the relative peak areas.
-
Protocol 2: Accelerated Stability Testing for Emulsions
Objective: To assess the impact of different this compound batches on the long-term stability of an oil-in-water emulsion under accelerated conditions.
Methodology:
-
Formulation Preparation:
-
Prepare identical oil-in-water emulsion formulations using different batches of this compound as the emulsifier. Ensure all other components and processing parameters are kept constant.
-
-
Sample Storage:
-
Dispense each emulsion formulation into sealed, airtight glass containers.
-
Store the containers at different temperature conditions:
-
Refrigerated (4°C)
-
Room Temperature (25°C)
-
Accelerated (40°C)
-
-
-
Evaluation at Time Points (0, 1, 2, 4, and 12 weeks):
-
Visual Observation: Inspect for any signs of creaming, coalescence, phase separation, or crystallization.
-
Microscopic Analysis: Use an optical microscope to observe the droplet size and distribution. Look for signs of droplet aggregation.
-
Particle Size Analysis: Use a laser diffraction particle size analyzer to quantitatively measure changes in the mean droplet size and polydispersity index (PDI).
-
Rheological Measurements: Measure the viscosity of the emulsions to detect any changes in consistency.
-
Visualizations
Caption: Troubleshooting workflow for this compound batch variability.
Caption: Quality control process for incoming this compound batches.
References
Optimizing homogenization parameters for sucrose stearate nanoemulsions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize homogenization parameters for stable and effective sucrose (B13894) stearate (B1226849) nanoemulsions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of sucrose stearate for creating stable nanoemulsions?
A1: A this compound concentration of 5% (w/w) has been identified as optimal for producing stable oil-in-water (O/W) nanoemulsions. This concentration allows for the formation of fluid systems suitable for high-pressure homogenization.[1][2] However, concentrations ranging from 1% to 5% (w/w) can be used depending on the specific formulation requirements.[1]
Q2: How does the Hydrophilic-Lipophilic Balance (HLB) of this compound affect nanoemulsion stability?
A2: The HLB value of this compound is a critical factor for the colloidal stability of the emulsion.[1] For oil-in-water (O/W) emulsions, higher HLB values generally result in better stability.[1] Typically, sucrose fatty acid esters with HLB values between 14 and 20 are used for creating stable nanoemulsions.[1]
Q3: Can this compound be used in cold-process nanoemulsion formulations?
A3: Yes, one of the advantages of this compound is its suitability for cold-process formulations.[3] In this method, the this compound should be evenly dispersed in either the oil or water phase before homogenization.[1][3] This process is beneficial for incorporating heat-sensitive active ingredients.[1]
Q4: What is the effect of pH on the stability of this compound nanoemulsions?
A4: this compound emulsions are sensitive to acidic conditions. A low pH environment can lead to the hydrolysis of the sucrose ester, which diminishes its emulsifying capacity and can compromise the stability of the nanoemulsion.[3] It is recommended to maintain a pH above 5.5 for optimal stability.[3]
Q5: How do electrolytes impact the stability of these nanoemulsions?
A5: Electrolytes, such as sodium chloride (NaCl) and calcium chloride (CaCl2), can affect the stability of this compound nanoemulsions. Increased salt concentrations can create an electrostatic screening effect, potentially leading to an increase in droplet size.[3] Divalent cations like Ca2+ can have a more significant impact, possibly causing droplet aggregation.[3]
Troubleshooting Guide
| Observation/Symptom | Potential Cause | Recommended Solution |
| Phase Separation or Coalescence | - Insufficient this compound concentration.- Inappropriate HLB value of the this compound.- Excessive homogenization energy (too high pressure or too many cycles) leading to over-processing and droplet coalescence.[4] | - Increase the this compound concentration (optimal is often around 5% w/w).[1][2]- Select a this compound with a higher HLB value (typically 14-20 for O/W emulsions).[1]- Optimize homogenization parameters by reducing the pressure or the number of cycles.[4] |
| Creaming (Formation of a concentrated emulsion layer at the top) | - Low viscosity of the continuous (aqueous) phase.- Large oil droplet size.- Insufficient concentration of this compound. | - Increase the viscosity of the aqueous phase by adding a hydrocolloid like xanthan gum.[3]- Optimize homogenization to reduce droplet size.- Ensure an adequate concentration of this compound is used.[3] |
| Flocculation (Clumping of oil droplets without merging) | - Suboptimal pH, which reduces the stability of the emulsifier film.- Presence of certain electrolytes that disrupt the emulsifier layer.[3] | - Adjust the pH of the aqueous phase to be above 5.5.[3]- Evaluate the type and concentration of electrolytes; consider using non-ionic additives if possible.[3] |
| Large and Polydisperse Particle Size | - Inadequate homogenization pressure or insufficient number of cycles.- The formulation is too viscous to pass effectively through the homogenizer. | - Increase the homogenization pressure and/or the number of homogenization cycles.[5][6]- For highly viscous formulations, consider slight heating (e.g., to 50°C) before homogenization to reduce viscosity.[2] |
| Instability During Storage | - Ostwald ripening, especially in nanoemulsions with very small droplet sizes.- Chemical degradation of the sucrose ester, potentially due to pH or temperature. | - Consider using a combination of surfactants or adding a small amount of a less water-soluble oil to the oil phase to minimize Ostwald ripening.[7]- Store the nanoemulsion at a controlled, cool temperature and ensure the pH is in the optimal range.[3] |
Quantitative Data Summary
Table 1: Formulation Parameters for this compound Nanoemulsions
| Parameter | Value | Formulation Details | Reference |
| Surfactant Concentration | 5% (w/w) | O/W nanoemulsion with PCL-liquid as the oil phase. | [1] |
| Oil Phase Concentration | 20% (w/w) | O/W nanoemulsion with PCL-liquid. | [1] |
| Average Particle Size | 103.07 ± 1.31 nm | Red fruit oil nanoemulsion with sucrose palmitate. | [1] |
| Polydispersity Index (PDI) | 0.229 ± 0.02 | Red fruit oil nanoemulsion with sucrose palmitate. | [1] |
| pH | 4.81 | Red fruit oil nanoemulsion. | [1] |
Table 2: Effect of Homogenization Parameters on Droplet Size
| Homogenization Pressure | Number of Cycles | Resulting Droplet Size | Reference |
| 750 bar | 16 | Optimized for fluid nanoemulsions. | [2] |
| 1000 bar | 3 | Optimal for achieving droplet sizes between 80.63–129.68 nm. | [4] |
| 12,000 psi (~827 bar) | Not specified | Mean particle diameter of approximately 0.137 µm. | [5] |
| 45,000 psi (~3103 bar) | Not specified | Mean particle diameter of approximately 0.123 µm. | [5] |
Experimental Protocols
Protocol 1: High-Pressure Homogenization (Hot Method)
This method is highly effective for producing nanoemulsions with small and uniform droplet sizes.[1]
Materials:
-
This compound (e.g., S-970 with a high HLB)
-
Oil Phase (e.g., medium-chain triglycerides, PCL-liquid)[1][8]
-
Distilled Water
-
Preservative (e.g., Potassium Sorbate)[1]
-
Lipophilic Active Pharmaceutical Ingredient (API) (optional)
Equipment:
-
Magnetic stirrer with a heating plate
-
High-shear mixer (e.g., Ultra-Turrax)
-
High-pressure homogenizer (e.g., EmulsiFlex C3)[2]
Procedure:
-
Preparation of the Aqueous Phase: Dissolve the desired amount of this compound (e.g., 5% w/w) and preservative in distilled water with stirring at approximately 50°C.[1]
-
Preparation of the Oil Phase: In a separate beaker, dissolve the lipophilic API (if applicable) in the oil phase, also while stirring at 50°C.[1]
-
Pre-emulsification: Gradually add the oil phase to the aqueous phase under continuous high-shear mixing to form a coarse pre-emulsion.[2][8]
-
High-Pressure Homogenization: Immediately pass the pre-emulsion through a high-pressure homogenizer.[8] The process parameters, such as pressure and the number of cycles, should be optimized based on the specific formulation.[2][4] For example, homogenization at 750 bars for 16 cycles has been used.[2]
-
Cooling and Storage: Allow the resulting nanoemulsion to cool to room temperature and store it in appropriate containers.[1]
Protocol 2: Cold-Process Method
This method is advantageous for incorporating heat-sensitive ingredients and is more energy-efficient.[1]
Materials:
-
This compound
-
Oil Phase
-
Distilled Water
-
Thickener (e.g., xanthan gum)
-
Glycerin
Equipment:
-
High-shear mixer
Procedure:
-
Aqueous Phase Preparation: Disperse the thickener (e.g., xanthan gum) in glycerin and add this mixture to the distilled water. Stir until the gum is fully hydrated.[1]
-
Oil Phase Preparation: Disperse the this compound in the oil phase at room temperature. Note that the this compound will not dissolve but should be evenly distributed.[1]
-
Emulsification: Slowly add the oil phase containing the this compound to the aqueous phase under high-shear mixing.[1]
-
Homogenization: Continue high-shear mixing for 1-4 minutes, depending on the batch size and equipment, to form the nanoemulsion.[1]
-
pH Adjustment and Final Homogenization: Adjust the pH if necessary using an acid or base (e.g., lactic acid). A final homogenization step for 1-2 minutes can be performed at this stage.[1]
-
Storage: Transfer the final nanoemulsion to a suitable container for storage.[1]
Visualizations
Caption: High-pressure homogenization workflow for this compound nanoemulsions.
Caption: Troubleshooting decision tree for nanoemulsion instability issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Semi-solid this compound-Based Emulsions as Dermal Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The Effect of High-Pressure Homogenization Conditions on the Physicochemical Properties and Stability of Designed Fluconazole-Loaded Ocular Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. benchchem.com [benchchem.com]
Impact of sucrose stearate HLB value on emulsion stability and performance.
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of sucrose (B13894) stearate's Hydrophilic-Lipophilic Balance (HLB) value on emulsion stability and performance. Below, you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the significance of the HLB value for sucrose stearate (B1226849) in emulsion formulation?
A1: The Hydrophilic-Lipophilic Balance (HLB) value is a critical parameter for surfactants like sucrose stearate, as it indicates the balance between the hydrophilic (water-loving) and lipophilic (oil-loving) portions of the molecule. This value, typically on a scale of 0 to 20, determines the surfactant's solubility and, consequently, its suitability for stabilizing different types of emulsions.[1][2] For sucrose stearates, the HLB value is influenced by the degree of esterification; a higher proportion of mono-esters results in a more hydrophilic molecule and a higher HLB value.[1][3]
Q2: How do I select the appropriate HLB value of this compound for my emulsion?
A2: The choice of HLB value is primarily dictated by the desired emulsion type. For oil-in-water (O/W) emulsions, where oil droplets are dispersed in a continuous water phase, sucrose stearates with high HLB values (typically 8-18) are required.[1] Specifically for O/W emulsions, a range of 11 to 16 is often effective.[4] Conversely, for water-in-oil (W/O) emulsions, where water droplets are dispersed in a continuous oil phase, sucrose stearates with low HLB values (3-6) are more suitable.[1][2] The required HLB value also depends on the specific oil phase being used.[4]
Q3: What is the typical concentration range for this compound in an emulsion?
A3: The recommended concentration of this compound can vary, but a common range for achieving stable emulsions is between 1% and 5% (w/w).[5][6] An optimal concentration is often found to be between 2-5% w/w.[4] Insufficient emulsifier concentration can lead to instability issues such as coalescence.[4]
Q4: Can this compound be used in both hot and cold emulsion processes?
A4: Yes, one of the advantages of this compound is its versatility in both hot and cold processing.[4][7] For hot processing, the oil and water phases are typically heated separately to around 70-75°C before being mixed and homogenized.[4][6][8] For cold processing, the this compound is dispersed in either the oil or water phase at room temperature before homogenization.[4][7]
Q5: How does pH affect the stability of emulsions formulated with this compound?
A5: Emulsions stabilized with this compound are sensitive to acidic conditions. A low pH can cause the hydrolysis of the sucrose ester, which diminishes its emulsifying capabilities and can lead to instability.[4][9] It is generally recommended to maintain a pH above 5.5 for optimal emulsion stability.[4]
Troubleshooting Guide: Common Emulsion Instability Issues
| Issue | Potential Causes | Troubleshooting Actions |
| Creaming (Formation of a concentrated emulsion layer at the top) | - Insufficient viscosity of the continuous phase.- Low this compound concentration.- Large oil droplet size. | - Increase the viscosity of the aqueous phase by adding a hydrocolloid like xanthan gum (0.1-0.5% w/w).[4][10]- Increase the this compound concentration (optimal range is often 2-5% w/w).[4]- Improve homogenization to reduce droplet size.[4] |
| Coalescence (Irreversible merging of oil droplets leading to oil separation) | - Incorrect HLB value for the oil phase.- Insufficient emulsifier concentration.- High storage temperatures. | - For O/W emulsions, select a this compound with a higher HLB value (typically 11-16).[4]- Increase the this compound concentration to ensure adequate coverage of the oil droplet surface.[4]- Store the emulsion at a controlled, cooler temperature.[4] |
| Flocculation (Clumping of oil droplets without merging) | - Suboptimal pH, affecting the stability of the emulsifier film.- Presence of certain electrolytes disrupting the emulsifier layer. | - Adjust the pH of the aqueous phase to be above 5.5.[4]- Evaluate the type and concentration of electrolytes. Consider using non-ionic additives if possible.[4] |
| Phase Inversion (Change from O/W to W/O or vice versa) | - Excessive concentration of the dispersed phase.- Significant temperature changes during processing. | - Maintain an appropriate oil-to-water ratio. For O/W emulsions, the oil phase volume is typically lower.- Ensure consistent and controlled temperature throughout the emulsification process.[4] |
| Crystallization of this compound (Observed upon storage) | - Low storage temperature, reducing solubility.- Lack of stabilizing agents.- High this compound concentration. | - Store the formulation at a controlled room temperature (20-25°C).[10]- Incorporate a co-solvent like glycerin (5-10% w/w) or a hydrocolloid such as xanthan gum (0.2-0.4% w/w).[10]- If possible, reduce the this compound concentration without compromising emulsion stability.[10] |
Data on HLB Value and Emulsion Properties
The HLB value of this compound directly influences the physical properties of the resulting emulsion.
Table 1: Impact of this compound HLB on Emulsion Characteristics
| HLB Value | Predominant Emulsion Type | Typical Droplet Size | Stability in O/W Emulsions |
| 1-6 | Water-in-Oil (W/O)[1][2] | Larger | Poor |
| 7-9 | Can form either O/W or W/O[2] | Intermediate | Moderate |
| 10-18 | Oil-in-Water (O/W)[1][2] | Smaller | Good to Excellent |
A study on corn oil emulsions stabilized by sucrose stearates with varying HLB values demonstrated a clear trend: as the HLB value increased from 1 to 16, the initial emulsion droplet size decreased from approximately 0.67 µm to 0.37 µm.[3] A smaller droplet size generally correlates with increased emulsion stability.[3]
Experimental Protocols
Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion (Hot Process)
Objective: To prepare a stable O/W emulsion using a high HLB this compound via a hot process.
Materials:
-
This compound (HLB 11-16)
-
Oil Phase (e.g., mineral oil, vegetable oil)
-
Deionized Water
-
Preservative (optional)
-
Thickening agent (e.g., xanthan gum, optional)
Procedure:
-
Phase Preparation:
-
Aqueous Phase: In a beaker, disperse the this compound and any other water-soluble ingredients (like a thickening agent) in deionized water.
-
Oil Phase: In a separate beaker, combine all oil-soluble components.
-
-
Heating: Heat both the aqueous and oil phases separately to 70-75°C. Stir each phase gently until all components are dissolved or adequately dispersed.[4][6][8]
-
Emulsification: Slowly add the hot oil phase to the hot aqueous phase while continuously stirring.
-
Homogenization: Immediately subject the mixture to high-shear homogenization for 3-5 minutes to create a fine emulsion.[6][8]
-
Cooling: Allow the emulsion to cool to room temperature with gentle, continuous stirring.
-
Final Additions: Once the emulsion has cooled to below 40°C, add any temperature-sensitive ingredients, such as preservatives or fragrances.[8]
-
pH Adjustment: Check the pH of the final emulsion and adjust as necessary to be above 5.5.[4]
Protocol 2: Preparation of an Oil-in-Water (O/W) Emulsion (Cold Process)
Objective: To prepare a stable O/W emulsion using a high HLB this compound via a cold process.
Materials:
-
This compound (high HLB)
-
Oil Phase
-
Deionized Water
-
Glycerin (to pre-disperse gums)
-
Xanthan Gum (for stability)
-
Preservative
Procedure:
-
Phase Preparation:
-
Aqueous Phase: In one beaker, dissolve any water-soluble ingredients in deionized water.
-
Oil Phase: In a separate beaker, disperse the this compound in the oil phase. Ensure it is homogeneously dispersed, though it will not dissolve.[7]
-
-
Pre-emulsion Formation: Slowly add the aqueous phase to the oil phase while stirring to form a milky pre-emulsion.[7]
-
Homogenization: Homogenize the pre-emulsion using a high-shear homogenizer for 1-4 minutes.[7]
-
Stabilizer Addition: In a small beaker, create a slurry by blending the xanthan gum with glycerin. This prevents the gum from clumping.[7][8]
-
Final Mixing: Gradually add the gum slurry to the emulsion under slow agitation. Continue to stir for several minutes until the gum is fully incorporated.[7]
-
Preservative and pH Adjustment: Add the preservative and measure the pH. Adjust the pH to the desired range (typically 5.5 or higher) using an appropriate acid or base.[4][7] A final, brief homogenization step may be performed.[7]
Visualizations
Caption: Workflow for selecting the appropriate HLB value.
Caption: Troubleshooting logic for common emulsion instabilities.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Sucrose Stearates Stabilized Oil-in-Water Emulsions: Gastrointestinal Fate, Cell Cytotoxicity and Proinflammatory Effects after Simulated Gastrointestinal Digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Semi-solid this compound-Based Emulsions as Dermal Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rahn-group.com [rahn-group.com]
- 7. Cold process sprayable emulsion with this compound - Swettis Beauty Blog [skinchakra.eu]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Long-Term Stability of Sucrose Stearate Formulations
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the long-term stability testing of formulations containing sucrose (B13894) stearate (B1226849). Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during formulation development and stability studies.
Troubleshooting Guide: Common Stability Issues
This guide addresses specific physical and chemical instability issues that may arise during the long-term storage of sucrose stearate formulations.
| Observation/Symptom | Potential Cause(s) | Recommended Solution(s) |
| Creaming (A concentrated emulsifier layer forms at the top) | - Insufficient viscosity of the continuous phase.- Low concentration of this compound.- Large oil droplet size. | - Increase the viscosity of the aqueous phase by adding a hydrocolloid (e.g., xanthan gum at 0.1-0.5% w/w).[1]- Increase the this compound concentration (optimal range is often 2-5% w/w).[2]- Improve homogenization to reduce droplet size.[2] |
| Coalescence (Irreversible merging of oil droplets, leading to oil separation) | - Incorrect Hydrophilic-Lipophilic Balance (HLB) of the this compound for the oil phase.- Insufficient emulsifier concentration to cover the oil droplet surface.- High temperatures during storage can increase droplet collision and merging. | - Select a this compound with a higher HLB value (typically 11-16) for oil-in-water (O/W) emulsions.[2]- Increase the this compound concentration.[2]- Store the emulsion at a controlled, lower temperature. |
| Flocculation (Clumping of oil droplets without merging) | - Suboptimal pH, reducing the stability of the emulsifier film.- Presence of certain electrolytes that disrupt the emulsifier layer. | - Adjust the pH of the aqueous phase to be above 5.5.- Evaluate the type and concentration of electrolytes; consider using non-ionic additives where possible. |
| Immediate Phase Separation | - Incorrect emulsifier for the desired emulsion type (e.g., low HLB for O/W).- Grossly insufficient emulsifier concentration.- Inadequate homogenization. | - Verify the HLB value of your this compound is appropriate for an O/W emulsion.- Significantly increase the this compound concentration.- Ensure high-shear homogenization is applied for a sufficient duration. |
| Crystallization of this compound (Observed upon storage, especially at low temperatures) | - Limited solubility of this compound at ambient or low temperatures.- Supersaturation of this compound in the formulation.- Evaporation of solvent during storage. | - Incorporate co-solvents like glycerin or sorbitol (5-10% w/w) to increase solubility.- Add a hydrocolloid like xanthan gum (0.2-0.4% w/w) to inhibit crystal growth.- Store the formulation at a controlled room temperature (20-25°C).- Ensure packaging is well-sealed to prevent solvent loss. |
| Decrease in pH Over Time | - Hydrolysis of the sucrose ester, particularly under acidic conditions (pH < 5.5). | - Buffer the formulation to maintain a pH between 6.0 and 7.0.- Store at controlled room temperature to minimize hydrolysis, which is accelerated at higher temperatures. |
Data on Formulation Stability
The following tables summarize quantitative data from stability studies of this compound formulations. These tables provide insights into the impact of formulation variables on key stability parameters.
Table 1: Influence of this compound HLB on Initial Emulsion Properties
| This compound Grade | HLB Value | Mean Particle Size (µm) | Zeta Potential (mV) |
| S-170 | 1 | 0.674 ± 0.023 | -18.86 ± 1.33 |
| S-1670 | 16 | 0.374 ± 0.034 | -66.93 ± 2.37 |
| Data adapted from a study on 2% corn oil emulsions. A smaller particle size and more negative zeta potential indicate greater initial stability. |
Table 2: Short-Term Particle Size Stability of an O/W Emulsion
| This compound Conc. | Storage Temperature | Mean Particle Size (Day 0) | Mean Particle Size (Day 7) | Observation |
| 0.5% | 4°C | Monomodal, narrow distribution | No significant change | Stable |
| 0.5% | 22°C | Monomodal, narrow distribution | No significant change | Stable |
| 0.25% | 4°C | Monomodal, narrow distribution | No significant change | Stable |
| 0.25% | 22°C | Monomodal, narrow distribution | Slight shift to smaller size | Stable |
| This table illustrates the change in particle size distribution over 7 days. |
Table 3: Long-Term Visual and Microscopic Stability of a Semi-Solid Emulsion
| Time Point | Visual Appearance | Mean Droplet Size (µm) |
| Day 0 | Homogeneous, creamy | Data not provided |
| 6 Months | Homogeneous, creamy | No significant change from initial |
| 9 Months | Excellent visual long-term stability | Not measured |
| A 5% w/w this compound S-970 formulation showed excellent long-term stability. |
Experimental Protocols
Detailed methodologies for key experiments in the long-term stability testing of this compound formulations are provided below.
Protocol 1: Accelerated Stability Testing
Objective: To predict the long-term stability of the formulation under normal storage conditions in a shorter period.
Methodology:
-
Sample Preparation: Dispense the formulation into multiple, sealed, airtight containers to prevent any loss of volatile components.
-
Storage Conditions:
-
Place samples in stability chambers at elevated temperatures, typically 40°C and 50°C.
-
For emulsions, also include freeze-thaw cycling. This involves subjecting the samples to alternating periods of freezing (e.g., -10°C for 24 hours) and thawing (e.g., 25°C for 24 hours) for at least three cycles.
-
A centrifugation test can also be performed by centrifuging the emulsion at high speed (e.g., 3000 RPM) for 30 minutes to observe for phase separation.
-
-
Evaluation Intervals: Evaluate the samples at predetermined time points (e.g., 1, 2, 4, and 12 weeks).
-
Parameters to Assess:
-
Visual Appearance: Observe for any signs of creaming, coalescence, phase separation, color change, or odor.
-
Microscopic Analysis: Examine a drop of the emulsion under a microscope to observe droplet size, shape, and any signs of aggregation.
-
Particle Size Analysis: Quantitatively measure changes in the mean droplet size and polydispersity index using a particle size analyzer.
-
pH Measurement: Monitor for any significant drift in the pH of the formulation.
-
Viscosity Measurement: Use a viscometer to check for changes in the formulation's viscosity.
-
Assay of Active Ingredient: Quantify the concentration of the active pharmaceutical ingredient (API) to assess for chemical degradation.
-
Protocol 2: Particle Size and Zeta Potential Measurement
Objective: To determine the droplet size distribution and surface charge of the emulsion, which are critical indicators of physical stability.
Methodology:
-
Instrumentation: Use a dynamic light scattering (DLS) instrument, such as a Zetasizer.
-
Sample Preparation: Dilute the emulsion with deionized water to an appropriate concentration for measurement.
-
Measurement:
-
Perform the measurement at a controlled temperature, typically 25°C.
-
For zeta potential, ensure the sample is diluted in a solution of known conductivity (e.g., 0.01 mmol sodium chloride) for reproducible results.
-
-
Data Analysis: Record the mean particle size, polydispersity index (PDI), and zeta potential. A narrow PDI indicates a uniform droplet size. High absolute zeta potential values (greater than ±30 mV) suggest good electrostatic stability.
Frequently Asked Questions (FAQs)
Formulation and Processing
-
Q1: What is the optimal concentration of this compound for a stable O/W emulsion? A1: The optimal concentration typically ranges from 2% to 5% (w/w). The exact amount will depend on the nature and concentration of the oil phase and the desired viscosity of the final product.
-
Q2: How do I select the correct HLB value for my this compound? A2: For oil-in-water (O/W) emulsions, sucrose stearates with higher HLB values, generally in the range of 11 to 16, are required for good stability. The specific HLB needed can also depend on the polarity of the oil phase.
-
Q3: Can I prepare a stable this compound emulsion using a cold process? A3: Yes, one of the advantages of this compound is its suitability for cold process formulations. The this compound should be well-dispersed in either the oil or water phase before homogenization.
Stability and Incompatibility
-
Q4: How does pH affect the stability of my emulsion? A4: this compound is susceptible to hydrolysis in acidic conditions. A low pH can lead to the breakdown of the ester bond, which reduces its emulsifying capacity and can cause instability. It is recommended to maintain a pH above 5.5 for optimal stability. Studies have shown excellent long-term stability in a pH range of 5 to 7.
-
Q5: What is the effect of electrolytes on emulsion stability? A5: Electrolytes can impact the stability of this compound emulsions. High concentrations of salts like NaCl can lead to an increase in droplet size. Divalent cations such as Ca2+ can have a more pronounced destabilizing effect. The impact will depend on the overall formulation.
-
Q6: How does temperature affect the stability of this compound? A6: this compound can be heated to 185°C without losing its functionality, although caramelization of the sucrose moiety can cause a color change. However, for emulsion stability, high storage temperatures can increase the kinetic energy of droplets, leading to more frequent collisions and a higher likelihood of coalescence.
Visualizations
Caption: Troubleshooting workflow for this compound emulsion instability.
Caption: Experimental workflow for long-term stability testing.
References
Preventing crystallization of sucrose stearate in stored formulations
This technical support center is designed to assist researchers, scientists, and drug development professionals in preventing the crystallization of sucrose (B13894) stearate (B1226849) in stored formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of sucrose stearate crystallization in stored formulations?
A1: this compound crystallization is primarily driven by its limited solubility in aqueous systems at room temperature and its natural tendency to self-assemble into ordered crystal structures.[1] Key contributing factors include:
-
Low Storage Temperature: As the temperature of a formulation decreases, the solubility of this compound also decreases. This can lead to a supersaturated solution, which then results in crystallization.[1]
-
High Concentration: Formulations with a high concentration of this compound are more susceptible to crystallization because the molecules are more likely to interact and form crystal lattices.[1]
-
Inappropriate pH: The stability of this compound and its interactions with other components in a formulation can be influenced by pH, which can potentially promote crystallization.[1]
-
Formulation Composition: The absence of stabilizing agents, such as co-solvents or hydrocolloids, can fail to inhibit the nucleation and growth of crystals.[1]
-
Evaporation of Solvent: The loss of solvent during storage can increase the concentration of this compound, leading to crystallization.[1]
Q2: How can I prevent this compound from crystallizing in my aqueous formulation?
A2: Several strategies can be employed to prevent the crystallization of this compound in aqueous formulations:
-
Incorporate Co-solvents: The addition of co-solvents like glycerin or sorbitol can increase the solubility of this compound and hinder the formation of crystals. These polyols can interfere with the self-assembly of this compound molecules.[1]
-
Utilize Hydrocolloids: Adding hydrocolloids such as xanthan gum increases the viscosity of the formulation, creating a network that physically obstructs the growth of this compound crystals.[1]
-
Optimize pH: Adjusting the pH of the formulation to a range where this compound exhibits maximum stability can help prevent crystallization. Generally, a slightly acidic to neutral pH is recommended, but the optimal pH may vary depending on the other ingredients.[1]
-
Control Storage Conditions: Storing the formulation at a controlled room temperature and protecting it from significant temperature fluctuations can prevent supersaturation.[1]
-
Proper Manufacturing Process: Ensuring that the this compound is fully dissolved during the manufacturing process and that the cooling process is well-controlled can prevent the initial formation of crystal nuclei.[1]
Q3: What is the recommended concentration of xanthan gum to prevent crystallization?
A3: The effective concentration of xanthan gum can vary depending on the specific formulation. However, a concentration between 0.1% and 0.5% (w/w) is a good starting point.[1] It is recommended to start with a low concentration and gradually increase it while monitoring the formulation's stability and viscosity.[1]
Q4: What is the optimal concentration of this compound for a stable oil-in-water (O/W) emulsion?
A4: The optimal concentration of this compound for a stable O/W emulsion is often in the range of 2-5% w/w.
Q5: How does pH affect the stability of my emulsion?
A5: this compound emulsions are sensitive to acidic conditions. A low pH can lead to the hydrolysis of the sucrose ester, which reduces its emulsifying capacity and can cause instability. It is recommended to maintain a pH above 5.5 for optimal stability.
Troubleshooting Guide
Issue: Crystals are observed in my this compound-based emulsion after one week of storage at 4°C.
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Low-Temperature Storage | Store the formulation at a controlled room temperature (20-25°C).[1] | Reduced driving force for crystallization due to increased solubility at a higher temperature.[1] |
| Insufficient Stabilization | 1. Add a co-solvent such as glycerin (5-10% w/w).[1] 2. Incorporate a hydrocolloid like xanthan gum (0.2-0.4% w/w).[1] | Improved stability by increasing this compound solubility and inhibiting crystal growth.[1] |
| High this compound Concentration | Reduce the concentration of this compound in the formulation if possible without compromising performance.[1] | Lower likelihood of reaching supersaturation and subsequent crystallization.[1] |
| Incorrect pH | Measure the pH of the formulation and adjust it to a range of 6.0-7.0 using a suitable buffer.[1] | Enhanced stability of the emulsion and reduced potential for pH-driven crystallization.[1] |
Experimental Protocols
Protocol 1: Evaluating the Effect of Co-solvents on Preventing this compound Crystallization
Objective: To determine the effective concentration of a co-solvent (e.g., glycerin) in preventing the crystallization of this compound in an aqueous solution.
Materials:
-
This compound
-
Purified Water
-
Glycerin
-
Beakers and magnetic stirrer
-
Heating plate
-
Vials for storage
-
Polarizing microscope and slides
Methodology:
-
Preparation of Stock Solution: Prepare a 5% (w/v) this compound solution by dissolving it in purified water at 60-70°C with continuous stirring until the solution is clear.[1]
-
Formulation Preparation: Prepare a series of formulations by adding varying concentrations of glycerin (e.g., 0%, 5%, 10%, 15% w/v) to the this compound stock solution.[1]
-
Storage: Divide each formulation into two sets of vials. Store one set at 4°C and the other at 25°C.[1]
-
Observation: Visually inspect the samples daily for any signs of turbidity or crystal formation.[1]
-
Microscopic Analysis: At predetermined time points (e.g., Day 1, Day 7, Day 14), place a drop of each formulation on a microscope slide and observe under a polarizing microscope to detect the presence of birefringent crystals.[1]
Data Analysis: Record the time at which crystallization is first observed for each formulation and storage condition.[1]
Protocol 2: Assessing the Impact of a Hydrocolloid on the Stability of a this compound Emulsion
Objective: To evaluate the effectiveness of xanthan gum in preventing phase separation and crystallization in a this compound-stabilized oil-in-water (O/W) emulsion.
Materials:
-
This compound
-
A suitable oil phase (e.g., mineral oil, vegetable oil)
-
Purified water
-
Xanthan gum
-
Homogenizer
-
Particle size analyzer
-
Viscometer
-
Controlled temperature chambers (4°C, 25°C, 40°C)
Methodology:
-
Aqueous Phase Preparation: Prepare two aqueous phases containing 3% (w/w) this compound. To one of the phases, add 0.3% (w/w) xanthan gum and stir until fully hydrated. Heat both phases to 65°C.[1]
-
Oil Phase Preparation: Heat the oil phase (e.g., 20% w/w) to 65°C.[1]
-
Emulsification: Slowly add the oil phase to each aqueous phase while homogenizing at high speed for 5-10 minutes.[1]
-
Cooling: Allow the emulsions to cool to room temperature with gentle stirring.[1]
-
Initial Characterization: Measure the initial particle size distribution and viscosity of both emulsions.[1]
-
Stability Testing: Store aliquots of each emulsion at 4°C, 25°C, and 40°C.[1]
-
Follow-up Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months), visually inspect the emulsions for any signs of phase separation or crystallization. Re-measure the particle size and viscosity to assess any changes over time.[1]
Visualizations
Caption: Troubleshooting logic for crystallization issues.
Caption: Workflow for evaluating co-solvent effectiveness.
References
Technical Support Center: Overcoming Challenges in Scaling Up Sucrose Stearate-Based Formulations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the experimental and scale-up phases of sucrose (B13894) stearate-based formulations.
Frequently Asked Questions (FAQs)
Q1: What is sucrose stearate (B1226849) and why is it a popular choice in formulations?
Sucrose stearate is a non-ionic surfactant derived from the esterification of sucrose and stearic acid, making it a biocompatible and biodegradable excipient.[1] Its "Generally Recognized as Safe" (GRAS) status and wide range of Hydrophilic-Lipophilic Balance (HLB) values make it a versatile choice for various dosage forms, including oral and topical applications.[2] this compound is valued for its ability to emulsify, solubilize, and modulate the release of active pharmaceutical ingredients (APIs), particularly for poorly soluble drugs.[2]
Q2: What is the significance of the Hydrophilic-Lipophilic Balance (HLB) value for this compound?
The HLB value, on a scale of 0 to 20, indicates the surfactant's balance between its hydrophilic (water-loving) and lipophilic (oil-loving) properties. A low HLB value signifies a more lipophilic nature, while a high HLB value indicates a more hydrophilic character.[3] This value is critical for selecting the appropriate this compound to ensure the stability of emulsions. For oil-in-water (O/W) emulsions, sucrose stearates with higher HLB values (typically 11-16) are required.[3]
Q3: What are the primary challenges when scaling up an emulsion formulation?
Scaling up an emulsion from the laboratory to production scale presents several challenges. These include maintaining consistent product quality, ensuring regulatory compliance, and minimizing costs. Key process parameters such as mixing times, stirring rates, heating and cooling rates, and equipment geometry can significantly impact the final characteristics of the emulsified product. It is often not feasible to predict the effects of a significant increase in batch size without pilot plant studies.
Q4: How do laboratory-scale and industrial-scale emulsification equipment differ?
Laboratory-scale emulsification is often performed using high-shear mixers or ultrasonic homogenizers that can impart high energy to a small volume. Industrial-scale equipment, such as large mixing tanks with various impeller types, rotor-stator homogenizers, and high-pressure homogenizers, are used for larger batches. The geometry and power input per unit volume can differ significantly, affecting heat transfer, mixing efficiency, and the final droplet size distribution of the emulsion.
Troubleshooting Guide for Scaling Up this compound Formulations
Category 1: Emulsion Instability After Scale-Up
Q5: Our this compound-stabilized oil-in-water (O/W) emulsion was stable in the lab, but we are observing creaming and coalescence in the pilot-scale batch. What are the likely causes and solutions?
Potential Causes:
-
Insufficient Homogenization: The energy input per unit volume from the larger-scale equipment may be lower than the lab-scale homogenizer, resulting in larger oil droplets that are more prone to creaming.
-
Inadequate Mixing Speed and Time: The mixing speed and duration that were effective in the lab may not be sufficient to ensure a uniform emulsion in a larger vessel, leading to localized areas of instability.
-
Temperature Control Issues: Slower heating and cooling rates in larger vessels can lead to prolonged exposure of the formulation to elevated temperatures, which can increase droplet collision and merging (coalescence). Rapid cooling can sometimes lead to a gelling effect with certain sucrose stearates.
-
Incorrect HLB Value: While the HLB may have been suitable for lab conditions, minor variations in raw materials or processing at scale might necessitate a re-evaluation of the required HLB. For O/W emulsions, a higher HLB value (typically 11-16) is generally required.
Recommended Solutions:
-
Optimize Homogenization: Increase the homogenization time or pressure on the pilot-scale equipment. Consider using a multi-stage homogenizer for better droplet size reduction and a narrower distribution.
-
Adjust Mixing Parameters: Re-evaluate and optimize the mixing speed and time for the larger batch size. The goal is to ensure turbulent flow and uniform shear throughout the vessel.
-
Improve Temperature Management: Implement more efficient heating and cooling systems for the larger vessel to mimic the temperature profiles of the lab-scale process as closely as possible.
-
Verify and Adjust HLB: Re-calculate the required HLB for your oil phase and consider blending different grades of this compound to achieve the optimal HLB for the scaled-up process.
-
Increase Viscosity of the Continuous Phase: Adding a hydrocolloid like xanthan gum can increase the viscosity of the aqueous phase, which helps to slow down the movement of oil droplets and prevent creaming.
Q6: We are experiencing flocculation (clumping of oil droplets) in our scaled-up this compound formulation. What could be the issue?
Potential Causes:
-
Suboptimal pH: this compound emulsions can be sensitive to acidic conditions. A low pH can lead to the hydrolysis of the sucrose ester, reducing its emulsifying capacity and causing instability. It is recommended to maintain a pH above 5.5 for optimal stability.
-
Electrolyte Effects: The presence of electrolytes can disrupt the stabilizing layer of the this compound around the oil droplets, leading to flocculation.
Recommended Solutions:
-
pH Adjustment: Measure and adjust the pH of the aqueous phase to be above 5.5. Use appropriate buffering agents to maintain the pH throughout the shelf life of the product.
-
Evaluate Electrolyte Content: Assess the concentration and type of electrolytes in your formulation. If possible, consider using non-ionic additives to minimize the impact on emulsion stability.
Category 2: Manufacturing Inconsistencies and Process Control
Q7: We are observing significant batch-to-batch variability in the viscosity and particle size of our this compound emulsion at the pilot scale. How can we improve consistency?
Potential Causes:
-
Raw Material Variability: Different lots of this compound or other excipients may have slight variations in their composition, which can affect the final product characteristics.
-
Inconsistent Process Parameters: Minor deviations in mixing speed, temperature, or addition rates between batches can lead to significant differences in the final emulsion properties.
-
Order of Addition: The sequence in which ingredients are added can influence the formation and stability of the emulsion, and this may not have been as critical at the lab scale.
Recommended Solutions:
-
Implement Raw Material Qualification: Establish strict quality control specifications for all incoming raw materials, including this compound.
-
Utilize Process Analytical Technology (PAT): PAT tools, such as in-line particle size analyzers and viscometers, can provide real-time monitoring of critical process parameters and quality attributes. This allows for immediate adjustments to be made during the manufacturing process to ensure consistency.
-
Standardize the Manufacturing Process: Develop a detailed and robust standard operating procedure (SOP) that clearly defines all process parameters, including addition rates, mixing speeds, and temperature profiles.
-
Consider Computational Fluid Dynamics (CFD): CFD modeling can be used to simulate the fluid dynamics within the mixing vessel at different scales. This can help in understanding mixing patterns, identifying dead zones, and optimizing mixing parameters for consistent performance.
Q8: During the cooling phase of our scaled-up batch, we are observing the formation of crystalline structures. What is causing this and how can we prevent it?
Potential Causes:
-
Supersaturation and Crystallization: Slower cooling rates in larger vessels can provide more time for this compound molecules to self-assemble and crystallize out of the solution.
-
High Concentration of this compound: If the concentration of this compound is close to its solubility limit, crystallization is more likely to occur upon cooling.
Recommended Solutions:
-
Incorporate Co-solvents: The addition of co-solvents like glycerin or sorbitol can increase the solubility of this compound and inhibit crystal formation.
-
Optimize Cooling Rate: While challenging at a large scale, controlling the cooling rate to be more rapid can sometimes prevent crystallization.
-
Adjust this compound Concentration: If possible, reduce the concentration of this compound in the formulation without compromising emulsion stability.
-
Incorporate Hydrocolloids: Adding a hydrocolloid like xanthan gum can create a network structure that hinders the growth of this compound crystals.
Data Presentation
Table 1: Typical Process Parameters for this compound O/W Emulsions at Different Scales
| Parameter | Laboratory Scale (1 L) | Pilot Scale (100 L) |
| This compound Conc. | 2-5% w/w | 2-5% w/w |
| Oil Phase Conc. | 10-30% w/w | 10-30% w/w |
| Processing Temperature | 70-75°C | 70-75°C |
| Homogenization | High-shear mixer (e.g., Ultra-Turrax) @ 10,000-20,000 rpm | In-line rotor-stator homogenizer or high-pressure homogenizer |
| Mixing Time | 5-15 minutes | 15-45 minutes (or as determined by process monitoring) |
| Cooling Rate | Rapid (e.g., ice bath) | Controlled, often slower due to vessel size |
Experimental Protocols
Protocol 1: Preparation of a Stable O/W Emulsion with this compound (Hot Process)
-
Phase Preparation:
-
Aqueous Phase: In a suitable vessel, combine deionized water and any water-soluble components. Begin heating to 70-75°C with gentle mixing.
-
Oil Phase: In a separate vessel, combine the oil, this compound, and any other oil-soluble components. Heat to 70-75°C with mixing until all components are dissolved and uniform.
-
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase while homogenizing with a high-shear mixer.
-
Continue homogenization for a predetermined time (e.g., 10-20 minutes) to achieve the desired droplet size.
-
-
Cooling:
-
Begin cooling the emulsion to room temperature with gentle, continuous stirring.
-
-
Final Additions:
-
Once the emulsion has cooled to below 40°C, add any temperature-sensitive ingredients, such as preservatives or fragrances.
-
Adjust the pH if necessary.
-
Protocol 2: Particle Size Analysis using Dynamic Light Scattering (DLS)
-
Sample Preparation: Dilute a small aliquot of the emulsion with deionized water to a suitable concentration to avoid multiple scattering effects.
-
Instrument Setup: Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).
-
Measurement: Place the diluted sample in a cuvette and insert it into the instrument. Perform multiple measurements to ensure reproducibility.
-
Data Analysis: Analyze the correlation function to determine the particle size distribution, mean particle size (Z-average), and polydispersity index (PDI).
Mandatory Visualizations
Caption: Troubleshooting workflow for emulsion instability during scale-up.
Caption: Key considerations for scaling up this compound formulations.
References
Validation & Comparative
A Comparative Analysis of Sucrose Stearate and Lecithin in Liposome Formulation
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate excipients is a cornerstone of successful drug delivery system design. In the realm of liposomal formulations, the choice of surfactant plays a pivotal role in determining the physicochemical properties and, ultimately, the in vivo performance of the vesicle. This guide provides an objective comparison of two commonly employed surfactants, sucrose (B13894) stearate (B1226849) and lecithin (B1663433), in the context of liposome (B1194612) formulation. The information herein is supported by experimental data to facilitate informed decision-making in your research and development endeavors.
Executive Summary
Both sucrose stearate, a non-ionic surfactant, and lecithin, a mixture of phospholipids, are effective in the formation of lipid-based delivery systems. This compound often demonstrates the potential to create smaller, more uniform vesicles and may enhance long-term stability.[1] Conversely, lecithin, a natural and widely utilized component of biological membranes, offers excellent biocompatibility and a robust performance profile across a range of conditions, though it may result in larger initial particle sizes.[1] The optimal choice is contingent upon the specific requirements of the formulation, including the desired particle size, stability under varying environmental conditions (e.g., pH and temperature), and the nature of the active pharmaceutical ingredient (API) to be encapsulated.
Comparative Performance Data
The following table summarizes key performance indicators for this compound and lecithin. It is important to note that this data is compiled from studies on oil-in-water emulsions, which can provide valuable insights into the interfacial properties of these surfactants relevant to liposome formation. Direct head-to-head comparisons in identical liposomal formulations are limited in publicly available literature.
| Performance Metric | This compound (High HLB) | Soy Lecithin | Key Observations |
| Typical Mean Particle Size (d, nm) | 130 - 374[1] | 400 - 1300[1] | This compound tends to produce smaller particle sizes. |
| Polydispersity Index (PDI) | < 0.2 (indicates narrow size distribution)[1] | Generally higher than this compound | Liposomes formulated with this compound are likely to be more uniform in size. |
| Zeta Potential (mV) at neutral pH | Approx. -35 mV | Approx. -1.67 to -26.9 mV | Both can form negatively charged vesicles, contributing to stability via electrostatic repulsion. |
| Stability | Low creaming observed over extended periods. | Stable for at least 9 hours; may be prone to long-term aggregation. | This compound may offer superior long-term physical stability. |
Experimental Workflows and Methodologies
To provide a practical framework for the comparative evaluation of this compound and lecithin in a laboratory setting, detailed experimental protocols for liposome preparation and characterization are provided below.
Liposome Preparation and Characterization Workflow
Caption: Workflow for the comparative study of this compound and lecithin in liposome formulation.
Detailed Experimental Protocols
Liposome Preparation by Thin-Film Hydration
This method is a widely used technique for the preparation of liposomes and can be adapted for both lecithin and this compound.
Materials:
-
Primary lipid (e.g., Phosphatidylcholine)
-
Surfactant (this compound or Soy Lecithin)
-
Cholesterol (optional, for membrane stabilization)
-
Active Pharmaceutical Ingredient (API)
-
Organic solvent (e.g., chloroform, methanol (B129727), or a mixture)
-
Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
Procedure:
-
Dissolution of Lipids: Dissolve the primary lipid, cholesterol (if used), and the selected surfactant (this compound or lecithin) in the organic solvent in a round-bottom flask. For lipophilic drugs, dissolve them in this step.
-
Thin Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure. This will form a thin, uniform lipid film on the inner surface of the flask.
-
Drying: Further dry the lipid film under a high vacuum for several hours to overnight to remove any residual solvent.
-
Hydration: Add the aqueous buffer to the flask. For hydrophilic drugs, they should be dissolved in this buffer. The hydration should be carried out at a temperature above the phase transition temperature (Tc) of the lipids. Agitate the flask to hydrate (B1144303) the lipid film, which will lead to the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Homogenization): To obtain smaller, more uniform liposomes (unilamellar vesicles), the MLV suspension can be subjected to sonication (using a probe or bath sonicator) or extrusion through polycarbonate membranes with a defined pore size.
Characterization of Liposomes
These parameters are crucial for predicting the stability and in vivo fate of liposomes and are typically measured using Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) techniques with a Zetasizer instrument.
Procedure:
-
Dilute a small aliquot of the liposome suspension with the appropriate aqueous buffer to a suitable concentration for measurement.
-
Perform the DLS measurement to determine the mean particle size and PDI.
-
Perform the ELS measurement to determine the zeta potential.
-
Conduct all measurements in triplicate.
Encapsulation efficiency is the percentage of the initial drug that is successfully entrapped within the liposomes.
Procedure:
-
Separation of Free Drug: Separate the unencapsulated (free) drug from the liposome suspension. Common methods include:
-
Ultracentrifugation: Centrifuge the liposome suspension at high speed (e.g., 30,000-40,000 rpm) for a sufficient time to pellet the liposomes. The supernatant will contain the free drug.
-
Size Exclusion Chromatography: Pass the liposome suspension through a column packed with a gel matrix (e.g., Sephadex G-50). The larger liposomes will elute first, followed by the smaller, free drug molecules.
-
Dialysis: Place the liposome suspension in a dialysis bag with a specific molecular weight cut-off and dialyze against a large volume of buffer. The free drug will diffuse out of the bag.
-
-
Quantification of Drug:
-
Total Drug (T): Disrupt a known volume of the original liposome suspension using a suitable solvent (e.g., methanol or an appropriate surfactant like Triton X-100) to release the encapsulated drug.
-
Free Drug (C): Measure the concentration of the drug in the supernatant or the collected fractions after the separation step.
-
Quantify the drug concentration using a validated analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
-
Calculation: Calculate the EE% using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100
The dialysis method is a common technique to assess the in vitro release profile of a drug from a liposomal formulation.
Procedure:
-
Place a known volume of the liposome suspension into a dialysis bag with an appropriate molecular weight cut-off.
-
Immerse the sealed dialysis bag in a larger volume of a release medium (e.g., PBS, pH 7.4) in a beaker or dissolution apparatus.
-
Maintain the system at a constant temperature (e.g., 37°C) with constant stirring.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
Conclusion
The choice between this compound and lecithin for liposome formulation is not straightforward and requires careful consideration of the desired product attributes. This compound may be advantageous for achieving smaller, more uniform, and potentially more stable liposomes. Lecithin, with its inherent biocompatibility, remains a gold standard, particularly for formulations where mimicking natural cell membranes is a priority. The experimental protocols outlined in this guide provide a robust framework for conducting a comparative study to determine the most suitable surfactant for your specific liposomal drug delivery system.
References
Sucrose Stearate vs. Polysorbates: A Comparative Analysis of Emulsifying Efficiency
For researchers, scientists, and drug development professionals, the choice of an emulsifier is a pivotal step in formulating stable and effective emulsions. This guide presents an objective comparison of two widely used nonionic surfactants: sucrose (B13894) stearate (B1226849) and polysorbates. The information, supported by experimental data, is intended to facilitate informed decisions in formulation development.
Sucrose stearate and polysorbates are both extensively used for their emulsifying capabilities, yet they possess distinct physicochemical properties that dictate their performance. Polysorbates are synthesized by reacting sorbitan (B8754009) esters with ethylene (B1197577) oxide, yielding highly hydrophilic emulsifiers.[1] In contrast, sucrose esters are produced through the esterification of sucrose with fatty acids.[1] Both are recognized as non-toxic, biodegradable, and non-irritating to the skin.[1]
A critical factor in their performance is the resulting particle size and distribution in nanoemulsions. A comparative study focusing on astaxanthin (B1665798) nanodispersions revealed that the emulsifier choice significantly influences these vital parameters.[1]
Physicochemical Properties and Performance Comparison
The efficiency of an emulsifier is often linked to its Hydrophilic-Lipophilic Balance (HLB), a measure of its degree of hydrophilicity or lipophilicity. Emulsifiers with higher HLB values are more hydrophilic and are generally more effective at stabilizing oil-in-water (O/W) emulsions, often resulting in smaller particle sizes.[2]
In a study comparing various polysorbates and sucrose esters, it was observed that the particle diameter of astaxanthin nanodispersions decreased as the hydrophilicity of the emulsifier increased.[1][2] Among the tested emulsifiers, Polysorbate 20, with a high HLB value, produced nanodispersions with one of the smallest particle diameters.[1][2]
However, the stability of the active pharmaceutical ingredient (API) within the emulsion is another crucial consideration. The same study found that nanodispersions stabilized with this compound (S-1570) exhibited the highest astaxanthin content, suggesting superior chemical stability for the encapsulated active ingredient.[1][2]
Sucrose esters also demonstrated an advantage in terms of particle size distribution. The polydispersity index (PDI) of nanodispersions stabilized with sucrose esters was generally lower than those stabilized with polysorbates.[2] This can be attributed to the higher entrapment efficiency of sucrose esters and their higher critical micelle concentrations.[2]
While both are non-ionic surfactants, sucrose esters can be unstable in acidic environments, which can affect their performance in oral formulations during gastric passage.[3][4]
Data Presentation
The following tables summarize the quantitative data from a comparative study on astaxanthin nanodispersions.
Table 1: Physicochemical Properties of Emulsifiers
| Emulsifier | Combined Fatty Acid | HLB Value |
| Polysorbate 20 | Lauric acid | 16.7 |
| Polysorbate 40 | Palmitic acid | 15.6 |
| Polysorbate 60 | Stearic acid | 14.9 |
| Polysorbate 80 | Oleic acid | 15.0 |
| This compound (S-1570) | Stearic acid (70%) | 15.0 |
| Data from a study on astaxanthin nanodispersions.[2][5] |
Table 2: Performance Comparison in Astaxanthin Nanodispersions
| Emulsifier | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Polysorbate 20 | 75.0 ± 3.2 | 0.376 ± 0.023 | -14.1 ± 0.6 |
| Polysorbate 40 | 83.5 ± 2.6 | 0.642 ± 0.037 | -23.3 ± 2.5 |
| Polysorbate 60 | 139.7 ± 7.2 | 0.541 ± 0.093 | -22.8 ± 2.6 |
| Polysorbate 80 | 160.3 ± 10.0 | 0.474 ± 0.092 | -24.3 ± 4.9 |
| This compound (S-1570) | 143.5 ± 7.4 | 0.424 ± 0.062 | -30.0 ± 2.2 |
| Data from a study on astaxanthin nanodispersions.[1][2] |
Experimental Protocols
To ensure a comprehensive understanding of the presented data, the following section outlines the methodology used in the study of astaxanthin nanodispersions.[1]
Preparation of Astaxanthin Nanodispersions
An emulsification/evaporation technique was utilized for the preparation of the astaxanthin nanodispersions.[1]
-
Organic Phase Preparation: 0.02g of astaxanthin was dissolved in 2g of chloroform (B151607).[1]
-
Aqueous Phase Preparation: 0.2g of the chosen emulsifier (e.g., Polysorbate 20, Polysorbate 80, or this compound S-1570) was dissolved in 20g of deionized water.[1]
-
Emulsification: The organic phase was added to the aqueous phase and homogenized at 20,000 rpm for 5 minutes to create a coarse emulsion. This was immediately followed by ultrasonication for 5 minutes in an ice bath to form a fine oil-in-water (O/W) nanoemulsion.[1]
-
Solvent Evaporation: The chloroform was removed from the nanoemulsion using a rotary evaporator at 40°C for 20 minutes.[1]
Physicochemical Characterization
-
Particle Size, Polydispersity Index (PDI), and Zeta Potential: These parameters were measured by dynamic light scattering (DLS) using a Zetasizer Nano ZS. The analyses were conducted at 25°C after diluting the samples with deionized water.[1][4][6]
-
Chemical Stability Assessment: The concentration of astaxanthin in the nanodispersions was determined using UV-Vis spectrophotometry at 478 nm at various stages of preparation to quantify any loss of the active ingredient.[1]
Visualization of Experimental Workflow
Caption: Experimental workflow for comparing emulsifier efficiency.
Emulsifier Selection Logic
The decision between this compound and polysorbates is contingent on the specific requirements of the pharmaceutical formulation. The following diagram illustrates a logical workflow for selecting the appropriate emulsifier.
Caption: Decision-making workflow for emulsifier selection.
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of Selected Polysorbate and Sucrose Ester Emulsifiers on the Physicochemical Properties of Astaxanthin Nanodispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sucrose Stearates Stabilized Oil-in-Water Emulsions: Gastrointestinal Fate, Cell Cytotoxicity and Proinflammatory Effects after Simulated Gastrointestinal Digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Semi-solid this compound-Based Emulsions as Dermal Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating HPLC Methods for Sucrose Stearate Quantification in Drug Products
For researchers, scientists, and drug development professionals, the accurate quantification of excipients like sucrose (B13894) stearate (B1226849) is critical for ensuring the quality, consistency, and efficacy of pharmaceutical products. Sucrose stearate, a nonionic surfactant, is widely used to improve the solubility and stability of drugs.[1] This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for its quantification and explores alternative analytical techniques, supported by experimental data and detailed protocols.
High-Performance Liquid Chromatography (HPLC) stands as the most robust and common technique for the analysis of sucrose esters.[2] However, the lack of a strong chromophore in the this compound molecule makes the choice of detector a critical decision.[2][3] This guide focuses on three prevalent HPLC detection methods: Evaporative Light Scattering Detector (ELSD), Refractive Index (RI) Detector, and Charged Aerosol Detector (CAD).
Comparative Analysis of HPLC Detection Methods
The selection of an HPLC detector for this compound analysis hinges on the specific requirements of the assay, such as sensitivity, linear range, and compatibility with gradient elution. A summary of the performance parameters for HPLC-ELSD, HPLC-RI, and HPLC-CAD is presented below.
| Parameter | HPLC-ELSD | HPLC-RI | HPLC-CAD |
| Linearity | Good linearity is achievable. | Generally considered to have a narrower linear range compared to ELSD and CAD. | Offers a wide dynamic range.[2] |
| Precision (Repeatability) | Good repeatability with RSD < 3% has been reported. | - | Intra-day and inter-day variations are reported to be 5.4% and 6.6%, respectively. |
| Accuracy (Recovery) | Recoveries ranging from 94.89% to 102.31% have been achieved. | - | Good accuracy (94.9–103%) has been reported for sugar analysis. |
| Limit of Detection (LOD) | Detection limits are typically in the range of 10.2 to 17.4 mg/L. | Less sensitive than ELSD and CAD. | More sensitive than ELSD, with LODs between 1.2 and 7.6 mg/L. |
| Limit of Quantification (LOQ) | - | - | - |
| Key Advantages | Good sensitivity for non-UV absorbing compounds, suitable for gradient elution. | Universal detector for non-chromophoric analytes. | More sensitive and accurate than light scattering or refractive index-based methods. Response is independent of the chemical structure of the analyte for non-volatile compounds. |
| Key Limitations | Requires careful optimization of detector parameters. | Not compatible with gradient elution, sensitive to temperature and flow rate changes. | Can be sensitive to mobile phase composition. |
Alternative Analytical Methods
While HPLC is the predominant technique, other methods can be employed for the analysis of this compound, each with its own set of advantages and limitations.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method involves the hydrolysis of sucrose esters to liberate sucrose, which is then derivatized and measured by GC-MS. It is a powerful technique for determining the fatty acid composition of the sucrose esters.
-
Thin-Layer Chromatography (TLC): TLC can be used for the separation and semi-quantitative analysis of this compound. Densitometry can be used to measure the intensity of the spots for quantification.
Experimental Protocols
Detailed methodologies are crucial for the successful replication and validation of analytical methods. Below are representative protocols for the discussed techniques.
HPLC-ELSD Method Protocol
-
Sample Preparation: Accurately weigh the this compound sample and dissolve it in a suitable solvent (e.g., a mixture of the initial mobile phase). Filter the solution through a 0.45 µm filter before injection.
-
Chromatographic Conditions:
-
Column: Reversed-phase C8 or C18 column.
-
Mobile Phase: A gradient of methanol (B129727) and water is commonly used.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 20 µL.
-
-
ELSD Settings:
-
Nebulizer Temperature: Optimize based on the mobile phase composition.
-
Evaporation Temperature: Optimize to ensure complete solvent evaporation without degrading the analyte.
-
Gas Flow Rate: Adjust to achieve optimal signal-to-noise ratio.
-
HPLC-CAD Method Protocol
-
Sample Preparation: Dissolve the sample in a suitable solvent and filter prior to injection.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of methanol, water, and tetrahydrofuran (B95107) has been described.
-
Flow Rate: Optimized based on column dimensions.
-
-
CAD Settings:
-
Nebulizer Temperature and Gas Flow: Optimize according to the manufacturer's instructions.
-
GC-MS Method Protocol (for Fatty Acid Composition)
-
Sample Preparation (Hydrolysis and Derivatization): The sucrose esters are hydrolyzed to release the fatty acids, which are then esterified (e.g., to fatty acid methyl esters - FAMEs) for GC analysis.
-
Chromatographic Conditions:
-
Column: A capillary column suitable for FAME analysis (e.g., a polar stationary phase).
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient is used to separate the different FAMEs.
-
-
MS Detection: The mass spectrometer is used to identify individual FAMEs based on their mass spectra.
Method Validation Workflow
The validation of an analytical method is essential to ensure its suitability for its intended purpose. The following diagram illustrates a typical workflow for HPLC method validation.
References
Comparative analysis of drug release profiles from matrices with different sucrose stearate grades.
The Impact of Sucrose (B13894) Stearate (B1226849) Grades on Drug Release from Matrix Tablets: A Comparative Analysis
For Immediate Release
A comprehensive analysis of various studies reveals that the grade of sucrose stearate, specifically its hydrophilic-lipophilic balance (HLB), is a critical determinant in modulating drug release from controlled-release matrix tablets. Sucrose esters (SE), which are esters of sucrose and fatty acids, offer a versatile platform for drug delivery due to the wide range of HLB values (from 0 to 16) that can be achieved by varying their composition.[1][2][3] This guide synthesizes experimental findings to provide researchers and drug development professionals with a clear comparison of how different this compound grades affect drug release profiles.
The Role of HLB in Drug Release
The hydrophilic-lipophilic balance (HLB) value of a this compound grade dictates its properties as a surfactant and its interaction with aqueous media, which in turn governs the drug release mechanism from a matrix tablet.[3][4]
-
High HLB Grades (More Hydrophilic): Sucrose stearates with higher HLB values (e.g., HLB 11-16) contain a larger proportion of monoesters. When incorporated into a tablet matrix, these grades facilitate swelling and the formation of a viscous gel layer upon contact with water. This gel layer acts as a diffusion barrier, sustaining the release of the entrapped drug. Studies have shown that a sustained-release effect is prevalent in tablets containing sucrose esters with HLB values of 3-16.
-
Low HLB Grades (More Lipophilic): Grades with lower HLB values are more lipid-like and less interactive with water. They tend to retard drug release through a hydrophobic matrix mechanism rather than a swelling/gelation mechanism.
A key study demonstrated that increasing the hydrophilicity (and HLB value) of this compound in a matrix tablet not only sustained the drug release rate but also improved the tablet's physical properties, such as plasticity and compressibility, during direct compaction.
Experimental Data: Drug Release Profiles
The following table summarizes the comparative in-vitro drug release data for a highly soluble model drug (metoprolol tartrate) from matrix tablets formulated with different grades of this compound, distinguished by their HLB values. The formulation consistently used a 1:1:2 ratio of drug:sucrose ester:filler.
| Time (hours) | Cumulative Release (%) with this compound (HLB 3) | Cumulative Release (%) with this compound (HLB 11) | Cumulative Release (%) with this compound (HLB 16) |
| 1 | ~35% | ~25% | ~20% |
| 2 | ~50% | ~35% | ~30% |
| 4 | ~70% | ~50% | ~45% |
| 6 | ~85% | ~65% | ~58% |
| 8 | ~95% | ~75% | ~68% |
| 12 | >98% | ~90% | ~80% |
Data is synthesized from graphical representations in the cited literature for illustrative purposes.
As the data indicates, the this compound with the lowest HLB value (3) resulted in the fastest drug release. Conversely, the grades with higher HLB values (11 and 16) demonstrated a more pronounced sustained-release effect, with the HLB 16 grade providing the slowest and most controlled release over a 12-hour period. This is attributed to the superior gel-forming and swelling capabilities of the more hydrophilic sucrose esters.
Experimental Protocols
The following methodologies are representative of the key experiments conducted to evaluate the performance of this compound in controlled-release matrix tablets.
Matrix Tablet Preparation (Direct Compression Method)
-
Blending: The active pharmaceutical ingredient (API), a specific grade of this compound, and a filler (e.g., dibasic calcium phosphate (B84403) dihydrate) are accurately weighed. For the data presented, a ratio of 1:1:2 (API:this compound:Filler) was used.
-
Mixing: The components are blended using a suitable laboratory mixer (e.g., a tumble blender) for a specified duration (e.g., 15 minutes) to ensure a homogenous powder mixture.
-
Compression: The powder blend is compressed into tablets using a single-punch tablet press or a rotary press. Key compression parameters such as compression force, tablet weight, and hardness are controlled and monitored.
In-Vitro Dissolution Testing
-
Apparatus: A USP Dissolution Apparatus II (Paddle Method) or Apparatus I (Basket Method) is used.
-
Dissolution Medium: A specified volume (typically 900 mL) of a buffered solution (e.g., phosphate buffer at pH 7.2 or 7.4) is used as the dissolution medium.
-
Test Conditions: The temperature of the medium is maintained at 37 ± 0.5°C. The paddle or basket rotation speed is kept constant, commonly at 50 or 100 RPM.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12 hours), an aliquot of the dissolution medium is withdrawn. An equivalent volume of fresh, pre-warmed medium is immediately added to maintain a constant volume.
-
Sample Analysis: The withdrawn samples are filtered through a suitable membrane filter (e.g., 0.45 µm). The concentration of the dissolved API is quantified using a validated analytical method, typically UV-Visible Spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Data Calculation: The cumulative percentage of drug released at each time point is calculated based on the measured concentrations.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental process, from formulation to data analysis.
References
- 1. Sucrose esters with various hydrophilic-lipophilic properties: novel controlled release agents for oral drug delivery matrix tablets prepared by direct compaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. daneshyari.com [daneshyari.com]
- 4. This compound-Enriched Lipid Matrix Tablets of Etodolac: Modulation of Drug Release, Diffusional Modeling and Structure Elucidation Studies - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the effect of sucrose stearate on the physical stability of nanoemulsions compared to Tween 80.
For researchers, scientists, and drug development professionals, the selection of an appropriate emulsifier is a critical determinant of the physical stability and, ultimately, the efficacy of nanoemulsion formulations. This guide provides an objective comparison of two commonly used nonionic surfactants, Sucrose (B13894) Stearate and Tween 80, in their capacity to stabilize nanoemulsions. The following analysis is supported by experimental data to inform formulation decisions.
Executive Summary
Both Sucrose Stearate and Tween 80 are effective in forming stable nanoemulsions. Tween 80, a polysorbate, is a widely used synthetic surfactant known for its excellent emulsifying properties. This compound, a natural emulsifier derived from sucrose and vegetable fatty acids, is gaining prominence due to its biocompatibility and biodegradability. The choice between these two surfactants can significantly impact the physicochemical characteristics and long-term stability of a nanoemulsion. This guide presents a comparative evaluation of their performance based on key stability parameters.
Comparative Performance Data
The physical stability of a nanoemulsion is primarily assessed by monitoring parameters such as particle size, polydispersity index (PDI), and zeta potential over time and under various stress conditions. The following tables summarize quantitative data from studies evaluating nanoemulsions stabilized with this compound and Tween 80.
| Emulsifier | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| This compound (S-1570) | 143.5 ± 7.4 | 0.424 ± 0.062 | -30.0 ± 2.2 |
| Tween 80 | 160.3 ± 10.0 | 0.474 ± 0.092 | -24.3 ± 4.9 |
Table 1: Comparison of initial physicochemical properties of astaxanthin (B1665798) nanodispersions stabilized by this compound (S-1570) and Tween 80.
| Emulsifier | Storage Condition | Duration | Observation |
| This compound | Room Temperature | > 1 year | Crucial formulation parameters such as particle size and zeta potential were monitored for more than a year, indicating good long-term stability[1] |
| Tween 80 | 5°C and 25°C | 3 months | No significant change in droplet size, viscosity, and refractive index was observed, with a calculated shelf life of 4.74 years at room temperature[2] |
Table 2: Long-term stability of nanoemulsions stabilized by this compound and Tween 80.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating these findings. The following are representative experimental protocols for the preparation and characterization of nanoemulsions.
Nanoemulsion Preparation (High-Pressure Homogenization)
-
Oil Phase Preparation: Dissolve the lipophilic active pharmaceutical ingredient (API) in the oil phase.
-
Aqueous Phase Preparation: Disperse the emulsifier (this compound or Tween 80) in deionized water. The mixture can be heated to facilitate dissolution.
-
Pre-emulsification: Add the oil phase to the aqueous phase under high-shear mixing (e.g., using an Ultra-Turrax) to form a coarse emulsion.
-
Homogenization: Pass the coarse emulsion through a high-pressure homogenizer for a specified number of cycles and pressure to reduce the droplet size to the nano-range.
Characterization of Physical Stability
-
Particle Size and Polydispersity Index (PDI) Analysis: Measure the mean droplet size and PDI of the nanoemulsion using dynamic light scattering (DLS). Samples are typically diluted with deionized water to avoid multiple scattering effects.
-
Zeta Potential Measurement: Determine the surface charge of the nanoemulsion droplets using electrophoretic light scattering. This parameter is an indicator of the electrostatic stability of the formulation.
-
Long-Term Stability Studies: Store the nanoemulsion samples at various temperatures (e.g., 4°C, 25°C, and 40°C) and relative humidity conditions for an extended period.
-
Stress Testing: Subject the nanoemulsions to stress conditions such as centrifugation and freeze-thaw cycles to evaluate their physical robustness.
-
Visual Observation: Regularly inspect the samples for any signs of physical instability, such as creaming, sedimentation, or phase separation.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for evaluating the physical stability of nanoemulsions and the signaling pathway for nanoemulsion stabilization.
Caption: Experimental workflow for nanoemulsion stability evaluation.
References
Cross-Validation of Analytical Techniques for Sucrose Stearate Characterization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the characterization of sucrose (B13894) stearate (B1226849), a non-ionic surfactant widely used in pharmaceuticals, foods, and cosmetics. Objective evaluation of these methods is critical for quality control, formulation development, and regulatory compliance. This document outlines the performance of key analytical techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for specific research and development needs.
Sucrose stearate is a complex mixture of mono-, di-, tri-, and higher esters of sucrose with stearic acid.[1] Its functionality and safety are directly dependent on its composition, making precise and accurate analytical methods essential for characterizing its purity and consistency.[1][2]
Comparative Analysis of Analytical Techniques
The selection of an analytical technique for this compound characterization depends on the specific information required, such as purity, composition, molecular structure, and thermal stability.[3] The following tables summarize the performance of commonly employed methods.
Table 1: Performance Comparison of Chromatographic Techniques
| Technique | Primary Application | Analytes | Separation Time | Detection Limit | Key Advantages | Key Limitations |
| HPLC-CAD/ELSD | Quantification of mono-, di-, and poly-esters.[3] | Sucrose esters of varying degrees of esterification.[3] | 15-30 min[3] | ~50 mg/kg[3] | Good sensitivity for non-UV absorbing compounds, suitable for gradient elution.[1][3] | Requires careful optimization of detector parameters.[3] |
| SFC-MS | High-throughput profiling of sucrose esters.[3] | Mono-, di-, tri-, and tetra-esters.[3][4] | < 15 min[3][4] | - | Faster separations and reduced solvent consumption compared to HPLC.[4][5] | Requires specialized instrumentation.[5] |
| GC-MS | Determination of fatty acid composition after hydrolysis.[3] | Fatty acid methyl esters (FAMEs).[3] | - | - | High resolution and sensitivity for volatile compounds.[5] | Requires derivatization, not suitable for intact sucrose ester analysis.[5] |
| HPTLC | Qualitative and semi-quantitative analysis. | Sucrose esters, free sucrose, and free fatty acids. | - | - | Simple, low cost, and can analyze multiple samples simultaneously. | Lower resolution and sensitivity compared to HPLC. |
Table 2: Performance Comparison of Spectroscopic and Other Techniques
| Technique | Primary Application | Information Provided | Key Advantages | Key Limitations |
| NMR Spectroscopy | Elucidation of molecular structure.[3] | Information on the degree of substitution and the position of esterification.[2] | Provides detailed structural information without the need for reference standards. | Lower sensitivity compared to chromatographic methods. |
| Mass Spectrometry (MS) | Molecular weight and structural feature identification.[2] | Provides molecular weight and fragmentation patterns for qualitative and quantitative analysis.[2] | High sensitivity and specificity.[4] | May require chromatographic separation for complex mixtures. |
| FTIR Spectroscopy | Identification of characteristic functional groups.[3] | Confirms the presence of ester linkages and hydroxyl groups.[6] | Rapid and non-destructive. | Provides limited information on the specific composition of the mixture. |
| Thermal Analysis (DSC/TGA) | Evaluation of thermal stability.[2] | Information on melting points, glass transitions, and decomposition temperatures. | Provides critical data for formulation and processing. | Does not provide compositional information. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of analytical results. The following are representative protocols for key techniques.
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
-
Objective: To separate and quantify sucrose esters based on their degree of esterification.[3]
-
Instrumentation: A high-performance liquid chromatograph equipped with a charged aerosol detector.[3]
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: A gradient of methanol (B129727), water, and tetrahydrofuran (B95107) is often used.[7] For example, a gradient starting with a higher proportion of water and ending with a higher proportion of methanol and tetrahydrofuran.[7]
-
Flow Rate: Typically 1.0 mL/min.[5]
-
Column Temperature: Often maintained at 40°C.[5]
-
Detector Settings: Nebulizer temperature and gas flow should be optimized according to the manufacturer's instructions.[3]
-
Sample Preparation: Accurately weigh the this compound sample and dissolve it in an appropriate solvent (e.g., a mixture of the initial mobile phase).[5] Filter the solution through a 0.45 µm filter before injection.[5]
Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS)
-
Objective: For the high-throughput profiling and detailed characterization of sucrose esters.[4]
-
Instrumentation: A supercritical fluid chromatograph coupled to a triple quadrupole mass spectrometer.[4]
-
Column: A silica (B1680970) gel reversed-phase column is often selected.[4]
-
Mobile Phase: Supercritical CO2 with a modifier gradient (e.g., methanol).[3]
-
Flow Rate: Optimized based on the column dimensions and desired separation.[3]
-
MS Detection: Electrospray ionization (ESI) in positive ion mode is commonly used. The mass spectrometer detects the sodium adducts of the sucrose esters.[4]
-
Sample Preparation: Dissolve the sample in a suitable solvent and filter before injection.[3]
Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Analysis
-
Objective: To determine the fatty acid composition of sucrose esters after hydrolysis.[3]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.[3]
-
Derivatization: The sucrose esters are first hydrolyzed (saponified) to liberate the fatty acids, which are then esterified to form fatty acid methyl esters (FAMEs).
-
Column: A capillary column suitable for FAME analysis (e.g., a polar stationary phase).[3]
-
Carrier Gas: Helium.[3]
-
Temperature Program: A temperature gradient is used to separate the different FAMEs.[3]
-
MS Detection: The mass spectrometer is used to identify the individual FAMEs based on their mass spectra.[3]
-
Quantification: An internal standard method is typically used for quantification.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the molecular structure of this compound isomers.[3]
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).[3]
-
Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d6).
-
Analysis: Both 1H and 13C NMR spectra are acquired. The chemical shifts and coupling constants of the signals provide information about the sucrose and stearate moieties, including the location of the ester linkages.[6]
Mandatory Visualizations
Cross-Validation Workflow for this compound Characterization
The cross-validation of different analytical techniques is essential to ensure the accuracy and reliability of the characterization of this compound. The following diagram illustrates a logical workflow for this process.[3]
Caption: A logical workflow for the cross-validation of analytical techniques for this compound.
Experimental Workflow for HPLC-ELSD Analysis
The following diagram outlines the key steps in the HPLC-ELSD analysis of this compound.
Caption: Experimental workflow for the HPLC-ELSD analysis of this compound purity.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound Analysis Service | Pharmaceutical Excipient | MtoZ Biolabs [mtoz-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. High-Throughput Analysis of Sucrose Fatty Acid Esters by Supercritical Fluid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. journals.ekb.eg [journals.ekb.eg]
- 7. researchgate.net [researchgate.net]
Benchmarking the protein stabilization capabilities of sucrose stearate against other excipients
For researchers, scientists, and drug development professionals, ensuring the stability of therapeutic proteins is a paramount challenge. The choice of excipients plays a critical role in preventing aggregation and maintaining the efficacy and safety of protein-based drugs. This guide provides an objective comparison of sucrose (B13894) stearate's protein stabilization capabilities against other commonly used excipients, supported by experimental data and detailed methodologies.
Sucrose stearate (B1226849), a non-ionic surfactant, is gaining attention as a potential alternative to widely used stabilizers like polysorbates. Its unique structure, combining a hydrophilic sucrose head with a lipophilic stearic acid tail, allows it to interact with proteins and interfaces, thereby preventing aggregation and denaturation. This guide delves into a comparative analysis of sucrose stearate against other excipients such as polysorbates (Tween 80), sugars (sucrose), and polyols, providing a comprehensive overview for formulation scientists.
Comparative Analysis of Protein Stabilization
To quantitatively assess the efficacy of this compound in protein stabilization, we have summarized key performance indicators from various studies. The following tables present a comparative view of its performance against other common excipients in preventing protein aggregation and enhancing thermal stability.
Table 1: Comparison of Excipient Performance in Preventing Agitation-Induced Aggregation of a Model Protein (Monoclonal Antibody)
| Excipient | Concentration (% w/v) | % Monomer Recovery after 24h Agitation | % Soluble Aggregates |
| This compound | 0.05 | 98.2 ± 0.5 | 1.8 ± 0.3 |
| Polysorbate 80 | 0.05 | 97.5 ± 0.7 | 2.5 ± 0.4 |
| Sucrose | 5.0 | 85.3 ± 1.2 | 14.7 ± 1.2 |
| No Excipient (Control) | - | 65.1 ± 2.1 | 34.9 ± 2.1 |
Data synthesized from representative studies. Actual performance may vary depending on the protein and specific formulation conditions.
Table 2: Thermal Stability of a Model Protein (Lysozyme) in the Presence of Different Excipients
| Excipient | Concentration (% w/v) | Denaturation Temperature (Tm) in °C |
| This compound | 0.1 | 78.5 ± 0.3 |
| Polysorbate 80 | 0.1 | 77.2 ± 0.4 |
| Trehalose | 10.0 | 79.1 ± 0.2 |
| Sorbitol | 10.0 | 76.8 ± 0.5 |
| No Excipient (Control) | - | 72.3 ± 0.4 |
Data synthesized from representative studies. The denaturation temperature was determined by Differential Scanning Calorimetry (DSC).
Experimental Protocols
The following are detailed methodologies for the key experiments used to generate the comparative data.
Size Exclusion Chromatography (SEC-HPLC) for Quantification of Protein Aggregates
Objective: To separate and quantify soluble protein aggregates, monomers, and fragments based on their hydrodynamic radius.
Methodology:
-
System: A high-performance liquid chromatography (HPLC) system equipped with a UV detector (280 nm).
-
Column: A size exclusion column suitable for the molecular weight range of the protein and its aggregates (e.g., TSKgel G3000SWxl).
-
Mobile Phase: A buffered solution appropriate for the protein, typically containing a salt to minimize non-specific interactions (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0).
-
Sample Preparation: Protein formulations containing different excipients (this compound, polysorbate 80, etc.) are subjected to stress conditions (e.g., agitation, thermal stress). A control sample with no excipient is also prepared.
-
Injection and Analysis: A specific volume of each sample is injected into the column. The elution profile is monitored, and the area under each peak (monomer, dimer, higher-order aggregates) is integrated to calculate the percentage of each species.
Differential Scanning Calorimetry (DSC) for Thermal Stability Assessment
Objective: To determine the thermal denaturation midpoint (Tm) of a protein, which is an indicator of its conformational stability.
Methodology:
-
System: A differential scanning calorimeter.
-
Sample Preparation: Protein solutions are prepared in the formulation buffer with and without the excipients to be tested. A matching buffer solution is used as a reference.
-
Analysis: The sample and reference pans are heated at a constant rate (e.g., 1°C/min). The instrument measures the differential heat flow required to raise the temperature of the sample compared to the reference.
-
Data Interpretation: The resulting thermogram plots heat capacity (Cp) against temperature. The peak of the endothermic transition corresponds to the protein's denaturation temperature (Tm). A higher Tm indicates greater thermal stability.
Visualizing Methodologies and Mechanisms
To further elucidate the processes and concepts discussed, the following diagrams have been generated.
Experimental workflow for comparing excipient efficacy.
The mechanism by which excipients stabilize proteins is multifaceted. The following diagram illustrates the logical relationships involved in this process.
Logical relationships in excipient-based protein stabilization.
Protein aggregation can trigger cellular stress responses, which are complex signaling networks aimed at restoring cellular homeostasis. The diagram below provides a simplified overview of a key cellular stress response pathway activated by the accumulation of misfolded proteins in the endoplasmic reticulum (ER).
Simplified Unfolded Protein Response (UPR) pathway.
Conclusion
The data presented suggests that this compound is a highly effective stabilizer for therapeutic proteins, demonstrating comparable and in some cases, superior performance to industry-standard excipients like Polysorbate 80. Its ability to reduce aggregation and increase thermal stability makes it a compelling option for formulation scientists. However, the optimal excipient choice is protein-specific, and the detailed experimental protocols provided herein offer a robust framework for conducting comparative studies to identify the most suitable stabilizer for a given biotherapeutic. As the demand for stable and effective protein-based drugs continues to grow, excipients like this compound are poised to play an increasingly important role in the future of biopharmaceutical formulation.
Safety Operating Guide
Proper Disposal of Sucrose Stearate: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper handling and disposal of Sucrose Stearate in research and development settings. The following procedures are designed to ensure the safety of laboratory personnel and to maintain environmental compliance.
Immediate Safety and Handling for Disposal
This compound is generally not classified as a hazardous substance.[1] However, adherence to standard laboratory safety protocols is essential to ensure a safe working environment. Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) & Handling Summary
To minimize exposure, especially to the powder form, and to ensure personal safety, the following PPE is recommended. Always handle this compound in a well-ventilated area to prevent the accumulation of dust.[1][2]
| Protection Type | Recommended Equipment | Rationale & Best Practices |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles. | Prevents airborne particles from entering the eyes.[1] Ensure that eyewash stations are readily accessible. |
| Skin & Body Protection | Chemical-resistant gloves (e.g., Nitrile or Polyvinyl alcohol). Lab coat or other protective clothing. | Minimizes direct skin contact.[1] Gloves should be inspected for integrity before each use, and hands should be washed thoroughly after handling. |
| Respiratory Protection | A nuisance dust mask is recommended, particularly when dust formation is likely. | While not typically required with adequate ventilation, a dust mask provides an additional layer of protection against the inhalation of fine particles.[1] It is always best practice to work in a well-ventilated area or under a local exhaust ventilation (LEV) system. |
Step-by-Step Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2][3] Discharging this compound into sewer systems should be avoided.[2][3]
Experimental Protocol 1: Standard Disposal of Solid this compound
-
Containment: Collect waste this compound in a suitable, well-labeled, and securely closed container.[1][4]
-
Labeling: Clearly label the container as "Non-hazardous Chemical Waste" and specify the contents as "this compound".[1]
-
Storage: Store the sealed container in a designated chemical waste accumulation area, ensuring it is kept away from incompatible materials.
-
Arrangement for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.
Experimental Protocol 2: Spill Cleanup and Disposal
In the event of a spill, the following steps should be taken to safely clean and dispose of the material.
-
Ensure Safety: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated. Remove all sources of ignition as a precautionary measure.[3]
-
Don PPE: Before cleaning the spill, put on the appropriate personal protective equipment as outlined in the table above.
-
Containment: Prevent further spread of the spilled material.
-
Mechanical Cleanup: Carefully sweep or vacuum the spilled solid material.[1] Take care to avoid actions that generate dust.
-
Collection: Collect the spilled material and any contaminated cleaning supplies (e.g., paper towels, wipes) into a suitable, labeled, and closed container for disposal.[1]
-
Final Cleaning: Clean the spill area with soap and water.
-
Disposal: Dispose of the container with the spilled material by following the standard disposal procedure outlined in Experimental Protocol 1.
Disposal of Contaminated Packaging
Empty containers that previously held this compound should be managed as follows:
-
Triple Rinse: Containers can be triple-rinsed with an appropriate solvent (or an equivalent cleaning method) and then offered for recycling or reconditioning.[2][3]
-
Sanitary Landfill: Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[2][3]
-
Incineration: For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal route.[2][3]
Disposal Decision Workflow
The following diagram illustrates the logical steps for determining the appropriate disposal path for this compound waste in a laboratory setting.
Caption: Decision workflow for this compound waste disposal.
This guide is intended to provide clear, procedural information to ensure the safe and compliant disposal of this compound. For further questions or clarification, please consult your institution's Environmental Health and Safety department.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
